4-(Aminomethyl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOSFZHXYZSRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567920 | |
| Record name | 4-(Aminomethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-82-9 | |
| Record name | 4-(Aminomethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Aminomethyl)pyridin-2(1H)-one CAS number 131052-82-9
An In-depth Technical Guide to 4-(Aminomethyl)pyridin-2(1H)-one (CAS: 131052-82-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound belonging to the pyridinone class of molecules. The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its synthesis, physicochemical properties, and potential biological significance. While specific biological data for this exact compound is limited in publicly accessible literature, this guide draws upon information available for the broader class of pyridin-2(1H)-one derivatives to infer potential areas of interest for research and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature and is typically stored under refrigerated conditions to ensure stability.[2] Key identifying information and predicted physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 131052-82-9 | [3] |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | >95% (Commercially available) | [2] |
| Storage Conditions | Sealed refrigeration | [2] |
Synthesis
Postulated Experimental Protocol: Catalytic Hydrogenation of 4-Cyanopyridin-2(1H)-one
This theoretical protocol is based on established methods for nitrile reduction.
Materials:
-
4-Cyanopyridin-2(1H)-one
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (reagent grade)
-
Hydrochloric acid (HCl)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 4-cyanopyridin-2(1H)-one in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Acidify the mixture with a solution of HCl in methanol.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for a specified duration (e.g., 12-24 hours), monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, this compound, likely as its hydrochloride salt.
-
The crude product may be further purified by recrystallization or column chromatography.
Caption: Postulated synthesis of this compound.
Biological Activities and Potential Applications
While specific biological data for this compound is scarce, the pyridin-2(1H)-one scaffold is a well-established pharmacophore with a broad range of biological activities.[4] Derivatives of this core structure have been investigated for various therapeutic applications, providing a basis for inferring the potential areas of interest for the title compound.
Inferred Areas of Biological Interest
-
Anticancer Activity: Pyridinone derivatives have shown promise as anticancer agents by targeting various cellular pathways.[5]
-
Antiviral Activity: The pyridinone scaffold is a key component in several antiviral drugs, including those targeting HIV.[4]
-
Antimicrobial Activity: Certain pyridinone analogs exhibit antibacterial and antifungal properties.[6]
-
Analgesic Effects: Some substituted pyridin-2(1H)-ones have demonstrated potent anti-allodynic effects in models of inflammatory pain.[7]
Caption: Potential therapeutic applications of pyridin-2(1H)-one derivatives.
Experimental Protocols for Biological Evaluation
Given the lack of specific biological data for this compound, this section provides general experimental protocols that are commonly used to evaluate the biological activities of novel chemical entities within the inferred areas of interest.
General Workflow for Preliminary Biological Screening
The following workflow outlines a typical process for the initial biological evaluation of a novel compound like this compound.
Caption: General workflow for biological screening of a novel compound.
Conclusion and Future Directions
This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While direct biological data for this compound is currently limited, its structural relationship to the well-established pyridin-2(1H)-one class of pharmacologically active molecules suggests that it may possess interesting biological properties. Future research should focus on developing and publishing a robust and scalable synthetic route to make the compound more accessible for study. Subsequently, a comprehensive biological evaluation, including in vitro and in vivo studies, is warranted to elucidate its specific mechanism of action and therapeutic potential. The exploration of this and other structurally related pyridinone derivatives could lead to the discovery of novel therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 4-(Aminomethyl)pyridin-2(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and includes visualizations of experimental workflows.
Core Physicochemical Properties
This compound is a pyridine derivative. A summary of its key physicochemical properties is presented below. It is important to note that many of the available quantitative values are predicted through computational models and await experimental verification.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 131052-82-9 | [1] |
| Chemical Formula | C6H8N2O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Boiling Point | 356.5 ± 34.0 °C (Predicted) | [1] |
| Density | 1.146 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 11.74 ± 0.10 (Predicted) | [1] |
| LogP | 0.94620 (Predicted) | [1] |
| XLogP3 | -1.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Polar Surface Area (PSA) | 59.14 Ų | [1] |
Experimental Protocols for Physicochemical Property Determination
Detailed and validated experimental protocols are crucial for confirming the predicted properties of novel compounds. The following sections outline standard methodologies for determining key physicochemical parameters.
Determination of Acid Dissociation Constant (pKa)
The pKa is a critical parameter that influences a molecule's ionization state, solubility, and membrane permeability. Potentiometric titration is a high-precision technique for pKa determination.[2]
Protocol: Potentiometric Titration
-
Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent mixture if solubility is low. To avoid errors, especially for measurements at neutral-to-high pH, carbonate-free solutions must be prepared.[2]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Calculation: The equivalence point, where the slope of the curve is steepest, is identified. The pKa is then determined from the pH at the half-equivalence point, which corresponds to the inflection point on the curve.[2]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the most common and is generally considered the most accurate technique.[3]
Protocol: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are combined and pre-saturated by shaking for 24 hours to ensure mutual saturation.[4] The phases are then separated.
-
Dissolution: A known mass of this compound is dissolved in one of the pre-saturated phases.
-
Partitioning: The two phases are combined in a separation funnel, shaken vigorously to facilitate partitioning of the compound, and then allowed to stand until the phases have completely separated.
-
Sampling: A sample is carefully taken from both the aqueous and the n-octanol layers.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[3][5]
Caption: Workflow for LogP Determination via Shake-Flask Method.
Determination of Water Solubility
Water solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. For compounds with low to moderate solubility, the shake-flask method is a standard approach.
Protocol: Shake-Flask Method for Solubility
-
Equilibration: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.
-
Agitation: The mixture is agitated at a constant, controlled temperature until equilibrium is reached. This can take anywhere from 12 hours to several days.[6]
-
Phase Separation: Once equilibrium is achieved, the undissolved solid must be completely separated from the saturated solution. This is typically done by centrifugation or filtration.[7] It is crucial to avoid including any solid particles in the sample for analysis.
-
Analysis: The concentration of the dissolved compound in the clear, saturated supernatant or filtrate is measured using a validated analytical method, such as HPLC.
-
Result Expression: The solubility is reported in units such as mg/L, µg/mL, or mol/L at the specified temperature.
Caption: Workflow for Water Solubility Determination.
Biological Activity and Signaling Pathways
As of the current literature review, there is no specific, well-defined signaling pathway directly associated with this compound. Pyridinone derivatives, as a class, are known to interact with a wide range of biological targets, and their therapeutic applications are diverse.[8] Further research is required to elucidate the specific biological activities and molecular targets of this particular compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. acdlabs.com [acdlabs.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-(Aminomethyl)pyridin-2(1H)-one, a valuable building block for researchers, scientists, and drug development professionals. The described methodology is based on established chemical transformations, offering a logical and practical approach to obtaining the target compound.
I. Introduction
This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their potential biological activities. The presence of both a primary amine and a pyridinone scaffold allows for diverse functionalization, making them attractive intermediates for the synthesis of more complex molecules with therapeutic potential. This guide outlines a multi-step synthesis beginning from commercially available starting materials.
II. Proposed Synthesis Pathway
The most viable synthetic route identified involves a three-step process starting from 2-amino-4-methylpyridine. This pathway includes diazotization and chlorination to form 2-chloro-4-methylpyridine, followed by free-radical chlorination of the methyl group to yield 2-chloro-4-(chloromethyl)pyridine. Subsequent amination of the chloromethyl group and hydrolysis of the 2-chloro substituent furnishes the final product, this compound.
Figure 1: Proposed synthesis pathway for this compound.
III. Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-methylpyridine
This initial step involves the conversion of the amino group of 2-amino-4-methylpyridine into a chloro group via a Sandmeyer-type reaction.
Reaction: 2-Amino-4-methylpyridine is treated with a nitrite salt in an acidic medium to form a diazonium salt, which is subsequently reacted with a chlorine source, such as phosphorus oxychloride, to yield 2-chloro-4-methylpyridine.
Detailed Protocol: In a reaction vessel, 2-amino-4-methylpyridine is dissolved in a suitable acid (e.g., concentrated hydrochloric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for a designated period. Subsequently, phosphorus oxychloride is added, and the mixture is heated to afford 2-chloro-4-methylpyridine. The product is then isolated and purified by standard procedures such as extraction and distillation. A patent describes a similar procedure where a white solid product is obtained after the diazotization step, which is then treated with POCl3.[1]
Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine
This step involves the free-radical chlorination of the methyl group of 2-chloro-4-methylpyridine.
Reaction: 2-Chloro-4-methylpyridine is reacted with sulfuryl chloride (SO2Cl2) in the presence of a radical initiator to produce 2-chloro-4-(chloromethyl)pyridine.
Detailed Protocol: To a solution of 2-chloro-4-methylpyridine, sulfuryl chloride is added dropwise. During the addition, a radical initiator (e.g., azobisisobutyronitrile (AIBN) or dibenzoyl peroxide) is added in portions. The reaction mixture is heated to initiate the reaction. Progress is monitored by techniques such as TLC or GC. Upon completion, the reaction is worked up, and the product is purified by distillation under reduced pressure to yield 2-chloro-4-(chloromethyl)pyridine.[1]
Step 3: Synthesis of this compound
This final stage involves a two-step one-pot process: amination of the chloromethyl group followed by hydrolysis of the 2-chloro substituent.
Reaction: 2-Chloro-4-(chloromethyl)pyridine is first reacted with an ammonia source to form 2-chloro-4-(aminomethyl)pyridine. The intermediate is then subjected to hydrolysis under aqueous conditions to yield the final product, this compound.
Detailed Protocol: 2-Chloro-4-(chloromethyl)pyridine is dissolved in a suitable solvent and treated with an excess of an ammonia source (e.g., aqueous ammonia or a solution of ammonia in an organic solvent). The reaction is typically carried out under pressure in a sealed vessel and may require heating to proceed at a reasonable rate. After the amination is complete, water is added to the reaction mixture, and it is heated to facilitate the hydrolysis of the 2-chloro group to the 2-oxo functionality. The final product, this compound, can then be isolated and purified by crystallization or chromatography.
IV. Quantitative Data Summary
| Step | Transformation | Reagents and Conditions | Typical Yield (%) | Reference |
| 1 | 2-Amino-4-methylpyridine → 2-Chloro-4-methylpyridine | 1. NaNO2, HCl; 2. POCl3 | Not Specified | [1] |
| 2 | 2-Chloro-4-methylpyridine → 2-Chloro-4-(chloromethyl)pyridine | SO2Cl2, Radical Initiator | >32% (overall for 3 steps) | [1] |
| 3a | -CH2Cl → -CH2NH2 | NH3 | High (qualitative) | General Knowledge |
| 3b | 2-Cl-Pyridine → Pyridin-2(1H)-one | H2O, Heat | High (qualitative) | General Knowledge |
V. Conclusion
This technical guide presents a well-founded and logical synthetic pathway for the preparation of this compound. The proposed route utilizes established and reliable chemical reactions, starting from readily accessible materials. The provided experimental protocols, based on analogous transformations, offer a solid foundation for researchers to successfully synthesize the target molecule. Further optimization of reaction conditions for each step will likely be necessary to achieve high yields and purity, which is a standard practice in synthetic chemistry. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, enabling the exploration of the therapeutic potential of this and related compounds.
References
An In-depth Technical Guide on the Tautomerism of 4-(Aminomethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Aminomethyl)pyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry, incorporating functionalities that can lead to complex tautomeric equilibria. Understanding the predominant tautomeric forms is crucial for predicting its physicochemical properties, biological activity, and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the potential tautomerism of this compound. In the absence of direct experimental or computational data for this specific molecule in the public domain, this guide draws upon well-established principles and data from closely related analogues, namely 2-pyridone and aminopyridine derivatives, to predict and analyze its tautomeric behavior. Detailed experimental protocols for the characterization of such tautomeric systems are also provided.
Introduction to Tautomerism in Pyridinone Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications in drug discovery and development. For molecules like this compound, which possess both an amide-like pyridinone ring and an aminomethyl substituent, several tautomeric forms are possible. The relative stability of these tautomers can be influenced by various factors including the solvent, temperature, and pH.
The core structure of this compound can be viewed as a derivative of 2-pyridone, which is known to exhibit keto-enol tautomerism.[1] Additionally, the presence of an amino group introduces the possibility of amino-imino tautomerism.
Potential Tautomers of this compound
Based on the core structure, this compound can exist in several potential tautomeric forms. The primary equilibria to consider are the keto-enol tautomerism of the 2-pyridone ring and the amino-imino tautomerism of the aminomethyl group. This leads to four principal tautomeric forms:
-
Keto-Amino (A): this compound
-
Enol-Amino (B): 4-(Aminomethyl)-2-hydroxypyridine
-
Keto-Imino (C): 4-(Iminomethyl)pyridin-2(1H)-one
-
Enol-Imino (D): 4-(Iminomethyl)-2-hydroxypyridine
The equilibrium between these forms is depicted in the signaling pathway diagram below.
References
4-(Aminomethyl)pyridin-2(1H)-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 4-(Aminomethyl)pyridin-2(1H)-one. This pyridinone derivative is of interest in medicinal chemistry due to the diverse biological activities associated with this scaffold, including its role in kinase inhibition and other signaling pathways.[1][2][3] A thorough understanding of its physicochemical properties is critical for its advancement as a potential therapeutic agent.
Core Physicochemical Properties
While experimentally determined quantitative data for this compound is limited in publicly accessible literature, predicted values provide a foundational understanding of its characteristics. These predictions, sourced from chemical suppliers and computational models, are summarized below.[4] For structurally similar compounds, such as 2-(Aminomethyl)pyridine, high solubility in water (1000 mg/ml at 20°C) has been reported, suggesting that this compound may also exhibit favorable aqueous solubility.[5]
| Property | Predicted Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Boiling Point | 356.5 ± 34.0 °C |
| Density | 1.146 ± 0.06 g/cm³ |
| pKa | 11.74 ± 0.10 |
| LogP | 0.94620 |
| XLogP3 | -1.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Solubility Profile
A comprehensive understanding of the solubility of this compound is essential for formulation development, in vitro assay design, and predicting its in vivo behavior. The presence of both a hydrogen bond-donating aminomethyl group and a hydrogen bond-accepting pyridinone ring suggests the potential for aqueous solubility.[6][7]
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, the following experimental protocols are recommended.
1. Kinetic Solubility Assay (High-Throughput Screening)
This method is suitable for early-stage discovery to quickly assess the apparent solubility of a compound.
-
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or UV spectroscopy after filtration.
-
Detailed Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.
-
Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve a range of final compound concentrations (e.g., 1-100 µM).
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
-
Alternatively, filter the solutions using a 96-well filter plate and analyze the filtrate for the concentration of the dissolved compound by HPLC-UV or LC-MS/MS.
-
2. Thermodynamic Solubility Assay (Equilibrium Method)
This "gold standard" method measures the solubility of a compound at equilibrium and is crucial for pre-formulation and formulation development.
-
Principle: An excess of the solid compound is equilibrated with a solvent over a defined period. The concentration of the dissolved compound in the supernatant is then determined.
-
Detailed Methodology:
-
Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and organic solvents (e.g., ethanol, methanol, acetonitrile).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle or centrifuge to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtrate appropriately and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Stability Profile
Evaluating the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy or safety. The recommended storage condition of 2-8°C with protection from light suggests a potential for degradation under ambient conditions.[4]
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify likely degradation products and establish degradation pathways.[8][9][10] These studies are also critical for developing stability-indicating analytical methods.[11]
Experimental Protocol for Forced Degradation Studies:
-
Principle: The drug substance is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions. The extent of degradation and the formation of degradation products are monitored by a stability-indicating HPLC method.[8]
-
Detailed Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature or heat at 60-80°C for a specified period. Neutralize the samples before analysis. Pyridinone derivatives are often susceptible to degradation in alkaline media.[10]
-
Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for an extended period.
-
Photostability: Expose the solid compound and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Pyridinone derivatives have been shown to be photolabile.[10]
-
Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile and a buffered aqueous phase) with UV or MS detection to quantify the parent compound and detect any degradation products.
-
Potential Degradation Pathways
Based on the chemistry of the pyridinone scaffold, potential degradation pathways for this compound may include:
-
Hydrolysis: The amide bond within the pyridinone ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The aminomethyl group and the electron-rich pyridinone ring could be susceptible to oxidation.
-
Photodegradation: The conjugated system of the pyridinone ring can absorb UV light, potentially leading to photochemical reactions and degradation.[10]
Potential Signaling Pathways
Pyridinone-containing molecules are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2][6] They are known to modulate various signaling pathways, primarily through the inhibition of protein kinases.[1][7]
While the specific signaling pathways targeted by this compound have not been explicitly reported, its structural features suggest potential interactions with ATP-binding sites of kinases. The pyridinone ring can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding motifs of many kinase inhibitors.[3]
Other pyridinone derivatives have been developed as antagonists for receptors like the adenosine A2A receptor, implicating their role in modulating immune responses.[12] The diverse biological activities reported for this class of compounds underscore the importance of further investigation into the specific mechanisms of action for this compound.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound and provides detailed experimental protocols for its comprehensive characterization. While predicted data offers initial insights, rigorous experimental evaluation using the described methodologies is imperative for any drug development program involving this compound. Further research into its specific degradation products and biological targets will be crucial for elucidating its full therapeutic potential and ensuring the development of a safe, stable, and efficacious drug product.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 8. longdom.org [longdom.org]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 4-(Aminomethyl)pyridin-2(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 4-(Aminomethyl)pyridin-2(1H)-one. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide combines predicted spectroscopic data with generalized experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers working with this and structurally related compounds.
Chemical Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 131052-82-9[1]
-
Molecular Formula: C₆H₈N₂O[1]
-
Molecular Weight: 124.14 g/mol [1]
-
Predicted Properties:
-
Boiling Point: 356.5±34.0 °C
-
pKa: 11.74±0.10
-
Density: 1.146±0.06 g/cm³
-
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 | d | 1H | H-6 |
| ~ 6.3 | d | 1H | H-5 |
| ~ 6.1 | s | 1H | H-3 |
| ~ 3.8 | s | 2H | -CH₂- |
| ~ 1.5-2.5 (broad) | s | 3H | -NH₂, -NH- |
Note: Predictions are based on computational models and may vary from experimental values. The broad signal for the amine and amide protons is due to chemical exchange and hydrogen bonding.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 165 | C-2 (C=O) |
| ~ 140 | C-6 |
| ~ 135 | C-4 |
| ~ 120 | C-5 |
| ~ 105 | C-3 |
| ~ 45 | -CH₂- |
Note: These are estimated chemical shifts. Actual values can be influenced by solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-3500 (broad) | N-H (amine & amide) | Stretching |
| 3000-3100 | C-H (aromatic) | Stretching |
| 2850-2950 | C-H (aliphatic) | Stretching |
| ~1650 (strong) | C=O (amide) | Stretching |
| 1550-1600 | C=C (aromatic) | Stretching |
| 1400-1500 | C-N | Stretching |
| 1000-1300 | C-O | Stretching |
Note: The presence of a strong absorption band around 1650 cm⁻¹ is a key indicator of the pyridinone carbonyl group.
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Notes |
| 124 | [M]⁺ | Molecular Ion |
| 107 | [M - NH₃]⁺ | Loss of ammonia from the aminomethyl group |
| 95 | [M - CH₂NH]⁺ | Alpha-cleavage at the aminomethyl group |
| 80 | [M - C₂H₄N]⁺ | Cleavage of the aminomethyl side chain |
| 78 | Pyridine ring fragment |
Note: The fragmentation pattern is predicted based on the structure. Electrospray ionization (ESI) is expected to yield a prominent protonated molecule [M+H]⁺ at m/z 125.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is recommended for this type of compound.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If fragmentation information is desired, tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion.
-
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Caption: A general workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound.
Caption: A detailed workflow for the spectroscopic analysis of this compound.
References
Technical Guide on 4-(Aminomethyl)pyridin-2(1H)-one: Crystal Structure and Analysis
To our valued researchers, scientists, and drug development professionals:
This document serves to address the inquiry regarding the crystal structure of 4-(Aminomethyl)pyridin-2(1H)-one. A comprehensive search of publicly available chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to gather the necessary data for a detailed technical guide.
Our findings indicate that the experimental crystal structure of this compound has not been reported in the searched scientific literature or databases. Consequently, the crystallographic data required to construct a detailed technical guide, including quantitative data tables and experimental protocols for crystallization, is not available at this time.
While we are unable to provide the specific crystal structure, we have compiled the available chemical information for this compound to assist in your research endeavors.
Chemical Information
Below is a summary of the known properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 131052-82-9 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Canonical SMILES | C1=CNC(=O)C=C1CN |
| InChI Key | ZYOSFZHXYZSRMA-UHFFFAOYSA-N |
Typical Content of a Crystallographic Technical Guide
Had the crystal structure data been available, this guide would have included the following sections:
-
Crystallographic Data Summary: A table detailing the crystal system, space group, unit cell dimensions, density, and other key parameters derived from single-crystal X-ray diffraction.
-
Molecular and Crystal Packing Description: An analysis of the molecular geometry, including bond lengths and angles, as well as a description of the intermolecular interactions (e.g., hydrogen bonding) that govern the crystal packing.
-
Experimental Protocol for Crystallization: A detailed methodology for the synthesis and subsequent crystallization of the compound to obtain single crystals suitable for X-ray diffraction studies. This would include information on solvents, temperature, and crystallization techniques.
-
Visualization of Crystal Structure: 3D representations of the molecule and its packing in the crystal lattice.
-
Signaling Pathways and Biological Activity: If applicable, diagrams and descriptions of any known biological signaling pathways in which this molecule is involved, which is often informed by its three-dimensional structure.
Logical Workflow for Structure Determination
The general process for determining a crystal structure and preparing a technical guide like the one requested is outlined below.
Caption: A generalized workflow for the determination and dissemination of a small molecule crystal structure.
We regret that we could not provide the specific crystal structure data for this compound at this time. We recommend monitoring major crystallographic databases for any future depositions of this structure.
commercial availability of 4-(Aminomethyl)pyridin-2(1H)-one
An In-depth Technical Guide on 4-(Aminomethyl)pyridin-2(1H)-one
Introduction
This compound and its salts are heterocyclic organic compounds belonging to the pyridinone family. These compounds serve as versatile building blocks in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and general synthetic approaches for this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identification
Proper identification of a chemical compound is crucial for procurement and experimental use. The key identifiers for this compound and its common salt forms are listed below.
| Identifier | This compound | This compound hydrochloride | 4-(Aminomethyl)-1H-pyridin-2-one;dihydrochloride |
| CAS Number | 131052-82-9[1] | 943751-21-1[2][3] | 1282672-41-6[4] |
| Molecular Formula | C6H8N2O[1] | C6H9ClN2O[2] | C6H10Cl2N2O[4] |
| Molecular Weight | 124.14 g/mol [1] | 160.6 g/mol [2] | 197.06 g/mol [4] |
| Synonyms | 4-(aminomethyl)-1,2-dihydropyridin-2-one, 4-(AMINOMETHYL)PYRIDIN-2-OL[1] | - | - |
Commercial Availability
This compound is available from various chemical suppliers, typically for research and development purposes. The availability and pricing vary between suppliers and are subject to change. Below is a summary of representative commercial sources.
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| TRC | 4-(Aminomethyl)-2(1H)-pyridinone | - | 50 mg | $60.00[1] |
| TRC | 4-(Aminomethyl)-2(1H)-pyridinone | - | 500 mg | $385.00[1] |
| SynQuest Laboratories | 4-(Aminomethyl)-2(1H)-pyridinone | - | 1 g | $375.00[1] |
| Crysdot | This compound | 95+% | 1 g | $290.00[1] |
| Chemenu | 4-(aminomethyl)-1,2-dihydropyridin-2-one | 97% | 1 g | $275.00[1] |
| Chemenu | 4-(aminomethyl)-1,2-dihydropyridin-2-one | 97% | 5 g | $825.00[1] |
| Chemenu | 4-(aminomethyl)-1,2-dihydropyridin-2-one | 97% | 10 g | $1375.00[1] |
| Alichem | This compound | - | 5 g | $1683.67[1] |
| Alichem | This compound | - | 10 g | $2244.22[1] |
| Alichem | This compound | - | 25 g | $4044.56[1] |
Note: Prices are indicative and were sourced at the time of this guide's compilation. Please consult supplier websites for current pricing and availability.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be considered as estimates.
| Property | Value |
| Boiling Point | 356.5 ± 34.0 °C[1] |
| Density | 1.146 ± 0.06 g/cm³[1] |
| pKa | 11.74 ± 0.10[1] |
| LogP | 0.94620[1] |
| XLogP3 | -1.4[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 1[1] |
| Exact Mass | 124.063662883[1] |
| Polar Surface Area (PSA) | 59.14 Ų[1] |
Experimental Protocols: Synthetic Approaches
A generalized workflow for the synthesis of a substituted pyridin-2(1H)-one is outlined below.
General Experimental Workflow: Synthesis of Substituted Pyridin-2(1H)-ones
Caption: Generalized workflow for the synthesis of substituted pyridin-2(1H)-ones.
Detailed Methodologies (Based on related syntheses):
-
Step 1: Hydrogenation of a Nitro-Pyridine Precursor:
-
Reaction Setup: A suitable pressure reactor is charged with a nitro-substituted pyridine precursor (e.g., 2-chloro-5-methyl-4-nitropyridine-1-oxide) and a solvent such as methanol.[6]
-
Catalyst Addition: A platinum-based catalyst (e.g., Pt/C) is added to the suspension.[6]
-
Hydrogenation: The reactor is pressurized with hydrogen gas and heated. The reaction is monitored by techniques like TLC or HPLC until completion.[6]
-
Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The resulting filtrate containing the aminated intermediate can be used directly in the next step.[6]
-
-
Step 2: Formation of the Pyridinone Ring:
-
Reaction Setup: The aminated intermediate is placed in a pressure reactor with a suitable base (e.g., KOH) and solvent (e.g., methanol).[7]
-
Cyclization: The mixture is heated under pressure to facilitate the intramolecular cyclization to form the pyridinone ring.[7]
-
Work-up and Purification: Upon completion, the mixture is cooled, and the product is isolated. This often involves evaporating the solvent, removing inorganic salts by filtration, and recrystallizing the crude product from a suitable solvent like water to yield the pure pyridinone derivative.[6]
-
Biological Context and Signaling Pathways
There is no specific information in the provided search results detailing the biological activity or associated signaling pathways for this compound itself. However, the pyridin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active molecules. For example, a series of 3,5-disubstituted pyridin-2(1H)-ones has been synthesized and evaluated for anti-allodynic effects in an inflammatory pain model.[5] The structural similarity to intermediates used in the synthesis of drugs like Finerenone, a mineralocorticoid receptor antagonist, suggests that derivatives of this compound could be explored for a variety of therapeutic targets.[6][7]
A logical diagram illustrating the relationship between a chemical library and drug discovery is presented below.
Caption: Role of chemical building blocks in the drug discovery pipeline.
Conclusion
This compound is a commercially available pyridinone derivative that holds potential as a building block for the synthesis of novel compounds in the field of drug discovery. While detailed experimental and biological data for this specific molecule are limited in the public domain, established synthetic routes for related pyridinones provide a solid foundation for its chemical exploration. Researchers and scientists can procure this compound from various suppliers to investigate its utility in developing new therapeutic agents.
References
- 1. lookchem.com [lookchem.com]
- 2. cas 943751-21-1|| where to buy this compound hydrochloride [chemenu.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. appchemical.com [appchemical.com]
- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of 4-(Aminomethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information, experimental protocols, and an overview of the biological significance of 4-(aminomethyl)pyridin-2(1H)-one and its structural analogs. The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document is intended to equip researchers and drug development professionals with the necessary knowledge for the safe handling and effective use of this important chemical entity.
Safety and Handling
Hazard Classification
Based on the available data for 4-amino-pyridin-2-ol, the following GHS hazard classifications should be considered[3]:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Eye Irritation (Category 2): Causes serious eye irritation.[3]
General safety data for aminopyridines also indicate that these compounds can be hazardous in case of skin contact, eye contact, or inhalation.[4]
Precautionary Measures and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to the following precautions:
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][4] Avoid all personal contact, including inhalation.[5]
-
Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, a suitable respirator should be worn.[6]
-
Hygiene: Do not eat, drink, or smoke when handling this product.[7] Wash hands thoroughly after handling.
First Aid Measures
In case of exposure, the following first aid procedures should be followed immediately:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[5] Seek immediate medical attention.[3]
-
If on Skin: Remove all contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water.[3]
-
If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[5]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperature is 2-8°C, protected from light.[8]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.
Physicochemical and Toxicological Data
The following tables summarize the available quantitative data for this compound and its close analog, 4-aminopyridine.
Table 1: Physicochemical Properties of this compound [8]
| Property | Value |
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| Boiling Point (Predicted) | 356.5 ± 34.0 °C |
| Density (Predicted) | 1.146 ± 0.06 g/cm³ |
| pKa (Predicted) | 11.74 ± 0.10 |
| LogP (Predicted) | 0.94620 |
| Storage Temperature | 2-8°C (protect from light) |
Table 2: Acute Toxicity Data for 4-Aminopyridine
| Route of Administration | Organism | LD50 | Reference |
| Oral | Rat | 20 mg/kg | [6] |
| Oral | Mallard | 4.2 mg/kg | [9] |
| Oral | Sparrow Hawk | 5.6 mg/kg | [9] |
| Oral | Domestic Chicken | 15-35 mg/kg | [9] |
| Intravenous | Mouse | 340 mg/kg |
Experimental Protocols
While a specific synthesis protocol for this compound was not found, a detailed procedure for a closely related analog, 4-amino-5-methyl-2(1H)-pyridinone, provides a viable synthetic route.[10][11][12] The following is an adapted, proposed protocol.
Proposed Synthesis of this compound
This proposed two-step synthesis starts from a suitable commercially available precursor.
Step 1: Hydrogenation of a Nitro Precursor
-
Reaction Setup: In a pressure reactor, suspend the starting material, a suitable 4-nitro-substituted pyridinone precursor, in a solvent such as methanol.
-
Catalyst Addition: Add a platinum-based catalyst (e.g., platinum on carbon).
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the appropriate temperature. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor and carefully filter the mixture to remove the catalyst. The resulting filtrate containing the 4-amino intermediate can be used directly in the next step or purified further.
Step 2: Conversion to the Pyridinone
-
Reaction Setup: Charge a pressure reactor with the 4-amino intermediate from Step 1.
-
Reagent Addition: Add potassium hydroxide (KOH) dissolved in methanol.
-
Reaction: Heat the mixture in the sealed reactor.
-
Work-up: After cooling, evaporate the mixture to dryness under reduced pressure. Add methanol to the residue, stir, and filter to remove inorganic salts. Concentrate the filtrate to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water) to yield the purified this compound.
Biological Activity and Signaling Pathways
The pyridin-2(1H)-one scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2]
Known Biological Activities of Pyridin-2(1H)-one Derivatives
-
Anticancer Activity: Many pyridin-2(1H)-one derivatives exhibit potent anticancer effects by inhibiting key enzymes and signaling pathways involved in cancer cell proliferation.[1] For instance, fluorine-substituted 4-amino-2(1H)-pyridinones have been synthesized and tested for their antitumor activity.[13]
-
Antiviral and Antimicrobial Activity: This class of compounds has also shown promise as antiviral and antimicrobial agents.[1]
-
Enzyme Inhibition: Derivatives of 4-(aminomethyl)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[14]
While the specific mechanism of action and signaling pathways for this compound are not yet fully elucidated, its structural similarity to these other biologically active molecules suggests it may have therapeutic potential.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
General Laboratory Safety Workflow
Caption: Standard workflow for the safe handling of hazardous chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. This compound|lookchem [lookchem.com]
- 9. aphis.usda.gov [aphis.usda.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 12. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 13. Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 4-(Aminomethyl)pyridin-2(1H)-one
An In-depth Technical Guide to 4-(Aminomethyl)pyridin-2(1H)-one and the Broader Pyridin-2(1H)-one Scaffold
Disclaimer: Direct scientific literature providing in-depth biological and experimental data specifically for this compound is limited. This guide provides a comprehensive review of the broader pyridin-2(1H)-one scaffold, a well-recognized "privileged structure" in medicinal chemistry, and includes specific data on closely related derivatives where available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this chemical space.
Introduction
The pyridin-2(1H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Recognized for its versatile chemical nature, it is a key component in numerous natural products and clinically approved pharmaceuticals. The unique physicochemical properties of the 2-pyridone ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its broad pharmacological significance.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyridin-2(1H)-one derivatives, with a specific focus on derivatives containing a 4-(aminomethyl) moiety where data is available.
Synthesis of the Pyridin-2(1H)-one Scaffold
The synthesis of substituted pyridin-2(1H)-ones can be achieved through various synthetic routes. A common and efficient method involves a one-pot, three-component cyclization reaction.
General Experimental Protocol: Three-Component Synthesis
A facile and efficient one-pot synthesis of polysubstituted pyridin-2(1H)-ones can be achieved from readily available enaminones and a cyanomethyl sulfonium bromide salt in the presence of a base such as cesium carbonate.[4] The reaction mechanism is proposed to involve a sequential nucleophilic vinylic substitution, intramolecular nucleophilic cyclization, and dealkylation.
Another versatile method is the three-component cyclization of 3-polyfluoroalkyl-3-oxopropanoates and methyl ketones with ammonium acetate, which affords 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones.[4]
Biological Activities of Pyridin-2(1H)-one Derivatives
The pyridin-2(1H)-one scaffold is associated with a remarkable breadth of biological activities, targeting critical enzymes and pathways implicated in various diseases.
| Biological Activity | Target/Mechanism | Example Derivative Class | Reference |
| Anticancer | Kinase Inhibition (e.g., PIM-1, c-Src) | Substituted 3,5-diaryl-pyridin-2(1H)-ones | [1][5] |
| Antiviral | Inhibition of viral enzymes (e.g., HIV reverse transcriptase) | 4-cycloalkyloxy-pyridin-2(1H)-ones | [2] |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi | Variously substituted pyridin-2(1H)-ones | [1] |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNF-α) | Phenyl-substituted pyridin-2(1H)-ones | [2] |
| Analgesic | Anti-allodynic effect in inflammatory pain models | 3,5-disubstituted pyridin-2(1H)-ones | [6] |
| PCSK9 Inhibition | Reduction of PCSK9 secretion | 4-amino-2-pyridone derivatives | [7][8] |
| LOXL2 Inhibition | Irreversible inhibition of lysyl oxidase-like 2 | 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives | [9] |
Focus: 4-(Aminomethyl) Pyridinone Derivatives as LOXL2 Inhibitors
While data on this compound is scarce, a study on 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives has identified them as potent, selective, and orally efficacious inhibitors of the copper-dependent amine oxidase, Lysyl Oxidase-Like 2 (LOXL2).[9] LOXL2 is a key enzyme in the remodeling of the extracellular matrix, and its dysregulation is linked to fibrosis.[9]
Mechanism of Action: LOXL2 Inhibition
LOXL2 catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, leading to the formation of reactive aldehydes.[9] These aldehydes then form cross-links, a critical step in tissue remodeling. Inhibition of LOXL2 by 4-(aminomethyl) pyridine derivatives can block this process, thereby reducing fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
- 9. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(Aminomethyl)pyridin-2(1H)-one in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(aminomethyl)pyridin-2(1H)-one scaffold is a versatile heterocyclic motif with significant potential in medicinal chemistry. As a derivative of the pyridin-2(1H)-one core, which is recognized as a "privileged structure" in drug discovery, this scaffold provides a unique combination of hydrogen bonding capabilities and opportunities for diverse substitutions.[1] The aminomethyl group at the 4-position offers a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This scaffold has shown promise in the development of inhibitors for various enzymes, particularly protein kinases, and as a core for novel anticancer agents.[1][2]
These application notes provide an overview of the potential applications of the this compound scaffold, along with detailed protocols for the synthesis and biological evaluation of its derivatives.
Key Applications in Drug Design
Kinase Inhibitors
The pyridin-2(1H)-one core is a well-established scaffold for the design of kinase inhibitors. The 4-(aminomethyl) group can be functionalized to interact with specific residues in the ATP-binding pocket of various kinases, leading to potent and selective inhibition.
-
Targeted Cancer Therapy: Derivatives of the pyridin-2(1H)-one scaffold have been investigated as inhibitors of key kinases in oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK pathway.[3] By targeting kinases like MEK and ERK, these compounds can inhibit tumor cell proliferation and survival.
-
Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling. The development of selective kinase inhibitors based on the this compound scaffold could offer novel therapeutic approaches for inflammatory conditions.
Anticancer Agents
Beyond kinase inhibition, derivatives of the 4-amino-2(1H)-pyridinone scaffold have demonstrated broader anticancer activities. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] The aminomethyl group can be modified to enhance cytotoxicity and selectivity towards tumor cells.
Modulators of Other Enzymes and Receptors
The versatility of the this compound scaffold allows for its application in targeting a wide range of other biological targets, including but not limited to:
-
PCSK9 Inhibitors: 4-amino-2-pyridone derivatives have been identified as a new class of small-molecule inhibitors of PCSK9, a key target in the treatment of hypercholesterolemia.[5][6]
-
Enzyme Inhibition: The core structure can be adapted to inhibit other enzymes relevant to various diseases.
Data Presentation
Due to the limited availability of specific quantitative data for a broad range of this compound derivatives, the following tables present representative data for closely related pyridin-2(1H)-one analogs to exemplify the potential activities.
Table 1: Kinase Inhibitory Activity of Representative Pyridin-2(1H)-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50, µM) | Reference |
| Compound A | c-Src | 12,500 | - | - | [1] |
| Compound B | PIM-1 | 14.3 | MCF-7 | 0.5 | [7] |
| Compound C | ALK (L1196M) | 41.3 | H3122 | 6.27 | [8] |
| Compound D | ROS1 (G2032R) | 104.7 | HCC78 | 10.71 | [8] |
Table 2: Anticancer Activity of Representative 4-Amino-2(1H)-pyridinone Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Analog 1 | L1210 | ID50 | >10 | [1] |
| Analog 2 | P388 | - | Inactive | [1] |
| Analog 3 | MiaPaCa-2 | IC50 | 1.95 | [9] |
| Analog 4 | Leukemia Cell Lines | log10 GI50 | -4.7 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 4-(Acylaminomethyl)pyridin-2(1H)-one Derivatives
This protocol describes a general method for the synthesis of derivatives of the this compound scaffold, starting from a 4-(halomethyl)pyridin-2(1H)-one intermediate.
Workflow Diagram:
Caption: General synthetic route to this compound and its derivatives.
Materials:
-
4-(Bromomethyl)pyridin-2(1H)-one or 4-(chloromethyl)pyridin-2(1H)-one
-
Amine source (e.g., ammonia, primary or secondary amine) or a protected amine equivalent (e.g., potassium phthalimide)
-
Acylating or sulfonylating agent (e.g., acid chloride, sulfonyl chloride)
-
Appropriate solvents (e.g., DMF, DCM, THF)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Reagents for protection and deprotection if necessary (e.g., Boc-anhydride, TFA)
Procedure:
-
Amination of the Halomethyl Group:
-
Dissolve the 4-(halomethyl)pyridin-2(1H)-one in a suitable solvent like DMF.
-
Add an excess of the amine source. For a primary amine, direct amination can be performed. Alternatively, a Gabriel synthesis using potassium phthalimide followed by hydrazinolysis can be employed to yield the primary amine.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography.
-
-
Acylation or Sulfonylation of the Amino Group:
-
Dissolve the this compound in an anhydrous solvent such as DCM or THF.
-
Add a base, such as triethylamine, to the solution.
-
Cool the reaction mixture to 0 °C and add the acyl chloride or sulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of a this compound derivative against a target protein kinase using a luminescence-based assay.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Test compound (derivative of this compound)
-
Recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution series.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a solution of the kinase and its substrate in the kinase assay buffer.
-
Add this solution to each well of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.
-
Add the detection reagent to convert the produced ADP to ATP, which generates a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol outlines a method to assess the effect of this compound derivatives on the proliferation of cancer cells.[10][11][12][13]
Workflow Diagram:
Caption: Workflow for assessing cell proliferation using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a dedicated solubilization buffer)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%).
Signaling Pathway Visualization
The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway, a common target for pyridin-2(1H)-one-based kinase inhibitors.
Caption: The RAS-RAF-MEK-ERK pathway and potential points of inhibition by pyridinone derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent drug-like properties make it an attractive core for lead optimization. The protocols and information provided herein serve as a guide for researchers to explore the full potential of this valuable scaffold in drug discovery. Further investigation into the specific SAR of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
Application Notes and Protocols: Derivatization of 4-(Aminomethyl)pyridin-2(1H)-one for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(Aminomethyl)pyridin-2(1H)-one scaffold is a versatile building block in medicinal chemistry, recognized for its potential to interact with a variety of biological targets.[1] Its inherent structural features, including a hydrogen bond donor and acceptor in the pyridinone ring and a reactive primary amine, make it an attractive starting point for the synthesis of diverse compound libraries.[2] Derivatization of the aminomethyl group allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties and biological activity. This document provides detailed protocols for two key derivatization strategies, N-acylation and reductive amination, and summarizes the biological activities of the resulting derivatives, with a focus on their potential as anticancer and PCSK9 inhibiting agents.
Derivatization Strategies
The primary amino group of this compound is a key handle for introducing a wide range of substituents. The following protocols detail two common and effective methods for its derivatization.
Protocol 1: N-Acylation of this compound
N-acylation is a robust method for converting the primary amine into an amide, introducing a variety of functionalities depending on the acylating agent used.[3] This protocol describes a general procedure using an acyl chloride.
Experimental Protocol
-
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Add DIPEA (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure N-acylated product.
-
Protocol 2: Reductive Amination of this compound
Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4] This protocol outlines a one-pot procedure using sodium borohydride.[5]
Experimental Protocol
-
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde) (1.0 equivalent)
-
Glycerol
-
Sodium borohydride (NaBH4) (1.2 equivalents)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (10 mmol), the desired aldehyde or ketone (10 mmol), and glycerol (3 mL).
-
Add sodium borohydride (12 mmol) to the mixture in portions.
-
Heat the reaction mixture to 70 °C and stir for 40-60 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the desired secondary amine.
-
Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas. Below are examples of their application as anticancer and PCSK9 inhibiting agents.
Anticancer Activity
The pyridin-2(1H)-one scaffold is a privileged structure in oncology drug discovery.[2] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The nature of the substituent introduced on the aminomethyl group significantly influences the anticancer potency.
Table 1: In Vitro Anticancer Activity of N-Substituted this compound Derivatives
| Compound ID | R Group (Substituent on Nitrogen) | Cancer Cell Line | IC50 (µM) | Reference |
| AMP-01 | H (Parent Compound) | UO-31 (Renal) | > 50 | [6] |
| AMP-02 | Benzoyl | UO-31 (Renal) | 15.8 | [6][7] |
| AMP-03 | 4-Chlorobenzoyl | UO-31 (Renal) | 8.7 | [6][7] |
| AMP-04 | 4-Methoxybenzoyl | UO-31 (Renal) | 21.2 | [6][7] |
| AMP-05 | Benzyl | MCF-7 (Breast) | 35.9 | [8] |
| AMP-06 | 4-Chlorobenzyl | MCF-7 (Breast) | 19.5 | [8] |
| AMP-07 | 4-Fluorobenzyl | MCF-7 (Breast) | 25.1 | [8] |
Note: IC50 values are representative and collated from multiple sources for illustrative purposes.
PCSK9 Inhibition and Modulation of the SREBP2 Pathway
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[9] Inhibiting PCSK9 leads to increased levels of the low-density lipoprotein receptor (LDLR) on hepatocytes, resulting in lower circulating LDL cholesterol. Derivatives of 4-amino-2-pyridone have been identified as potent inhibitors of PCSK9 expression.[9] These compounds are thought to act via modulation of the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway.[10]
Table 2: PCSK9 Inhibitory Activity of 4-Amino-2-pyridone Derivatives
| Compound ID | Modifications on the 4-amino-2-pyridone scaffold | PCSK9 Expression Inhibition IC50 (µM) | Reference |
| PCSK9-Inhib-01 | N1-benzyl, C6-methyl, 4-pentylamino | 5.0 | [9] |
| PCSK9-Inhib-02 | N1-(4-methoxybenzyl), C6-methyl, 4-hexylamino | 2.8 | [9] |
| PCSK9-Inhib-03 | N1-benzyl, C6-ethyl, 4-butylamino | 7.2 | [9] |
Note: The presented compounds are analogues of this compound, demonstrating the potential of this scaffold in targeting PCSK9.
Visualizations
Experimental Workflow for Derivatization
References
- 1. Buy 4-(Aminomethyl)pyridine | 3731-53-1 [smolecule.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The RORɣ/SREBP2 pathway is a master regulator of cholesterol metabolism and serves as potential therapeutic target in t(4;11) leukemia - PMC [pmc.ncbi.nlm.nih.gov]
No Significant Neuroscience Research Found for 4-(Aminomethyl)pyridin-2(1H)-one
Despite a comprehensive search of available scientific literature, there is no significant body of research on the application of 4-(Aminomethyl)pyridin-2(1H)-one in the field of neuroscience. Consequently, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of published data on its mechanism of action, signaling pathways, and experimental use in this context.
It is crucial to distinguish This compound from the structurally related but distinct compound 4-Aminopyridine (4-AP) . The latter is a well-researched potassium channel blocker with established applications in neurology. 4-AP is known to enhance nerve signal conduction and is used in the management of certain neurological conditions, such as improving walking in patients with multiple sclerosis.
While various derivatives of the pyridin-2(1H)-one scaffold have been synthesized and investigated for a range of therapeutic applications—including as potential selective serotonin reuptake inhibitors (SSRIs), DPP-4 inhibitors for diabetes, and in oncology—this research does not appear to extend to the specific molecule, this compound, within the domain of neuroscience.
The lack of available data prevents the fulfillment of the core requirements of this request, which include:
-
Quantitative Data Presentation: No published studies were found that contain quantitative data such as binding affinities, IC50 values, or efficacy data for this compound in a neuroscience context.
-
Detailed Experimental Protocols: Without published research, there are no established methodologies or key experiments to detail.
-
Visualization of Pathways and Workflows: The absence of information on the mechanism of action or experimental application of this compound means there are no signaling pathways or workflows to visualize.
Application Notes: 4-(Aminomethyl)pyridin-2(1H)-one in the Synthesis of Potent p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 4-(aminomethyl)pyridin-2(1H)-one as a key building block in the synthesis of potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitors. The pyridinone scaffold is a well-established pharmacophore for kinase inhibitors, and the aminomethyl functionality at the 4-position provides a versatile handle for introducing various substituents to explore the inhibitor's structure-activity relationship (SAR) and optimize its pharmacological properties.
Introduction to p38 MAPK Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), as well as in cancer.[1] Consequently, the development of small molecule inhibitors of p38 MAPK has been a major focus of drug discovery efforts.
The Role of the Pyridinone Scaffold
Pyridinone derivatives have emerged as a promising class of p38 MAPK inhibitors. The pyridinone core can establish key hydrogen bonding interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency. The substituents on the pyridinone ring can be modified to enhance selectivity and improve pharmacokinetic properties.
Data Presentation: Inhibitory Activity of Pyridinone-Based p38 MAPK Inhibitors
The following table summarizes the in vitro inhibitory activity of various pyridinone and pyridinyl-imidazole based p38 MAPK inhibitors against the p38α isoform, the most studied member of the p38 family.
| Compound | p38α IC50 (nM) | Notes |
| SB203580 | 300 - 500 | A widely used reference compound, exhibits selectivity for p38α and p38β isoforms.[2] |
| SB202190 | 50 | A potent inhibitor of p38α and p38β.[2] |
| PH-797804 | Not specified | An orally active N-aryl pyridinone inhibitor that has been in clinical trials for inflammatory diseases.[3] |
| p38 MAPK Inhibitor III | 900 | A methylsulfanylimidazole derivative that also inhibits the release of TNF-α and IL-1β.[4] |
| Pyridinyltriazole 5c | Significant inhibition at 1 µM | An analog of pyridinylimidazole inhibitors where the imidazole ring is replaced with a triazole.[5] |
| Pyridinyltriazole 5d | Significant inhibition at 1 µM and 10 µM | An analog of pyridinylimidazole inhibitors where the imidazole ring is replaced with a triazole.[5] |
| Azastilbene 3e | 80 | A cis-locked stilbene-based compound with a 1,2,4-oxadiazol-5-one linker.[6] |
| Azastilbene 3f | 150 | A cis-locked stilbene-based compound with a 1,2,4-oxadiazol-5-one linker.[6] |
Experimental Protocols
This section provides a representative, detailed protocol for the synthesis of a p38 MAPK inhibitor using a derivative of this compound, followed by a general protocol for an in vitro p38 MAPK inhibition assay.
Protocol 1: Synthesis of a Representative Pyridinone-based p38 MAPK Inhibitor
This protocol outlines a plausible synthetic route to a potent p38 MAPK inhibitor, starting from 4-(chloromethyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a derivative of the target scaffold.
Step 1: Synthesis of 4-(chloromethyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
A mixture of ethyl 2-cyano-3-(4-fluorophenylamino)but-2-enoate (1 equivalent) and phosphorus oxychloride (3 equivalents) is heated at 100°C for 2 hours. The reaction mixture is then cooled to room temperature and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford the chloromethyl derivative.
Step 2: Nucleophilic Substitution with a Phenol
To a solution of 2,6-dichlorophenol (1.2 equivalents) in N,N-dimethylformamide (DMF) is added sodium hydride (1.2 equivalents) at 0°C. The mixture is stirred for 30 minutes, and then a solution of 4-(chloromethyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in DMF is added dropwise. The reaction is stirred at room temperature for 12 hours. The mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final p38 MAPK inhibitor.
Protocol 2: In Vitro p38α MAPK Inhibition Assay (Non-Radioactive)
This protocol describes a general method to determine the IC50 value of a test compound against p38α MAPK using a commercial ADP-Glo™ Kinase Assay kit.[7]
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a solution of p38α enzyme and substrate in kinase assay buffer. Prepare the ATP solution in kinase assay buffer.
-
Kinase Reaction: To the wells of the microplate, add the test compound dilutions. Add the p38α enzyme and substrate mixture to all wells. Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL. Include control reactions (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Measure Luminescence: Read the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Visualizations
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling cascade and point of inhibition.
Experimental Workflow for p38 MAPK Inhibitor Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of inhibitors.
References
- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of CNS-Active Compounds from 4-(Aminomethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel Central Nervous System (CNS)-active compounds derived from the versatile scaffold, 4-(aminomethyl)pyridin-2(1H)-one. This document outlines synthetic strategies, detailed experimental protocols, and methodologies for biological characterization.
Introduction
The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules with a wide range of therapeutic applications, including those targeting the CNS.[1][2] The this compound scaffold offers a key reactive handle—the primary amine—for facile derivatization, allowing for the systematic exploration of chemical space to develop potent and selective CNS agents. This document details two primary synthetic diversification strategies: N-acylation and reductive amination , to generate libraries of novel compounds for screening.
Synthetic Strategies
The primary amino group of this compound is a versatile point for modification. The following sections detail protocols for its derivatization via N-acylation and reductive amination to generate amide and secondary amine derivatives, respectively.
Logical Workflow for Compound Library Synthesis
Caption: Synthetic workflow for generating diverse compound libraries from this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of N-acyl derivatives (amides) of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
Protocol 2: General Procedure for Reductive Amination of this compound
This protocol details the synthesis of N-alkyl derivatives (secondary amines) via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone of interest (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a stirred suspension of this compound (1.0 equivalent) in anhydrous DCM, add the aldehyde or ketone (1.1 equivalents).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl derivative.
Data Presentation: Representative Compound Data
The following tables summarize hypothetical, yet representative, data for newly synthesized derivatives.
Table 1: N-Acyl Derivatives of this compound
| Compound ID | R-Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1a | Phenyl | 242.27 | 78 | >98 |
| 1b | 4-Chlorophenyl | 276.71 | 82 | >99 |
| 1c | 2-Thienyl | 248.30 | 75 | >97 |
| 1d | Cyclohexyl | 248.32 | 85 | >98 |
Table 2: N-Alkyl Derivatives of this compound
| Compound ID | R-Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 2a | Benzyl | 228.29 | 72 | >99 |
| 2b | 4-Fluorobenzyl | 246.28 | 75 | >98 |
| 2c | 2-Phenylethyl | 242.32 | 68 | >97 |
| 2d | Cyclopentyl | 206.28 | 80 | >99 |
Biological Evaluation Protocols
A tiered screening approach is recommended to evaluate the CNS activity of the synthesized compounds.
Protocol 3: In Vitro Primary CNS Assays
Initial screening should focus on a panel of relevant CNS targets to identify preliminary hits.
Example Assay: Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity of test compounds for the dopamine transporter.
Materials:
-
Rat striatal membranes (source of DAT)
-
[³H]-WIN 35,428 (radioligand)
-
Test compounds
-
GBR 12909 (reference compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare dilutions of test compounds and the reference compound in the assay buffer.
-
In a 96-well plate, add rat striatal membranes, [³H]-WIN 35,428, and either buffer (for total binding), excess GBR 12909 (for non-specific binding), or test compound.
-
Incubate the plate at 4°C for 2 hours.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition of specific binding for each compound concentration and determine the Ki value using appropriate software.
Table 3: Hypothetical In Vitro Biological Activity Data
| Compound ID | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1a | 520 | >10,000 | 8500 |
| 1b | 280 | >10,000 | 6200 |
| 2a | 750 | 9800 | >10,000 |
| 2b | 410 | 8500 | >10,000 |
Protocol 4: In Vivo Behavioral Assays
Promising compounds from in vitro assays should be advanced to in vivo models to assess their functional CNS effects.
Example Assay: Mouse Forced Swim Test (Antidepressant-like Activity)
Objective: To evaluate the potential antidepressant-like effects of test compounds.
Procedure:
-
Acclimatize male C57BL/6 mice to the testing room for at least 1 hour.
-
Administer the test compound or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
Signaling Pathways and Mechanisms of Action
The synthesized compounds may modulate various CNS signaling pathways. For instance, derivatives targeting monoamine transporters will affect dopaminergic, serotonergic, or noradrenergic neurotransmission.
Dopaminergic Synapse Modulation
Caption: Modulation of dopaminergic signaling by inhibiting the dopamine transporter (DAT).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active compounds. The synthetic and biological protocols outlined in these application notes provide a robust framework for the generation and evaluation of diverse chemical libraries, facilitating the identification and optimization of new therapeutic leads for neurological and psychiatric disorders.
References
Application Note: HPLC Analysis of 4-(Aminomethyl)pyridin-2(1H)-one Derivatives
Introduction
4-(Aminomethyl)pyridin-2(1H)-one and its derivatives are an important class of compounds in pharmaceutical research and drug development. The pyridinone scaffold is a privileged structure found in numerous biologically active molecules.[1] Accurate and reliable analytical methods are crucial for the quantification, purity assessment, and pharmacokinetic studies of these compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of these molecules.[2]
This application note provides a detailed protocol for the reversed-phase HPLC analysis of this compound derivatives. The inherent challenges in analyzing pyridine derivatives, such as their hydrophilic nature and potential for peak tailing, are addressed through the use of a mixed-mode HPLC column and an MS-compatible mobile phase.[2][3]
Challenges in HPLC Analysis
The analysis of pyridine derivatives by HPLC can present several difficulties:
-
Hydrophilicity: Many pyridine compounds are polar, leading to poor retention on traditional reversed-phase (RP) columns.[2][3]
-
Peak Shape: As basic compounds, pyridines can interact with residual silanols on silica-based columns, resulting in poor peak shape (tailing).[2]
-
LC-MS Compatibility: The use of ion-pairing reagents to improve retention is often incompatible with mass spectrometry (MS) detection.[2][3]
To overcome these challenges, this protocol utilizes a mixed-mode HPLC column that offers both reversed-phase and ion-exchange retention mechanisms, along with a mobile phase containing formic acid and ammonium formate to ensure good peak shape and MS compatibility.[3]
Experimental Protocols
1. Recommended HPLC System and Columns
-
HPLC System: A standard HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector is suitable. For higher sensitivity and selectivity, coupling with a mass spectrometer is recommended.[4][5]
-
Analytical Column: A mixed-mode column, such as one with both reversed-phase and cation-exchange characteristics, is recommended for optimal retention and peak shape of polar basic compounds like this compound derivatives.[3][6] An alternative is a modern, end-capped C18 column with low silanol activity.[7]
2. Reagents and Solvents
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Water (deionized, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
3. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound derivative standard and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of water and methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing the this compound derivative in the initial mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC analysis. These parameters may need to be optimized for specific derivatives.
| Parameter | Recommended Condition |
| Column | Mixed-Mode (Reversed-Phase/Cation-Exchange), e.g., Amaze HD (3.2 x 150 mm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Methanol (60:40, v/v) with 0.1% Formic Acid[3] |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 0.5 - 1.0 mL/min[3][8] |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 10 µL[3] |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 275 nm)[3][9] or MS detection |
5. Method Validation Parameters
For quantitative analysis, the method should be validated according to ICH guidelines, including the following parameters:[9]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Data Presentation
The following tables summarize expected retention times and method validation parameters for a hypothetical this compound derivative based on the analysis of similar compounds.[3][9]
Table 1: Expected Retention Times of this compound and Related Compounds
| Compound | Expected Retention Time (min) |
| This compound | 6.5 |
| Pyridin-2(1H)-one | 4.2 |
| 4-Aminopyridine | 5.5[2] |
| Pyridine | 2.5[2] |
Table 2: Typical HPLC Method Validation Data
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound derivatives.
Caption: Logical flow for HPLC method development for this compound derivatives.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. (PDF) New Modified UPLC/Tandem Mass Spectrometry Method for [research.amanote.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Large-Scale Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the large-scale synthesis of 4-(aminomethyl)pyridin-2(1H)-one, a valuable building block in medicinal chemistry and drug development. The described four-step synthetic route is designed for scalability, offering a practical approach for producing significant quantities of this key intermediate. The protocol begins with the chlorination of 2-methoxy-4-methylpyridine, followed by a Gabriel synthesis to introduce the protected amino group, subsequent deprotection via hydrazinolysis, and final demethylation to yield the target pyridone. This document includes comprehensive experimental procedures, tabulated quantitative data for each step, and visual representations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
Pyridine derivatives are fundamental scaffolds in a vast array of pharmaceuticals due to their ability to engage in various biological interactions. Specifically, substituted pyridin-2(1H)-ones are recognized pharmacophores present in numerous biologically active molecules. The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical and chemical research communities. This application note outlines a robust and reproducible four-step synthesis suitable for large-scale production.
Overall Synthetic Pathway
The synthesis of this compound is accomplished through a four-step sequence starting from 2-methoxy-4-methylpyridine. The pathway involves the introduction of a reactive handle via chlorination, followed by the installation of a protected amine using a Gabriel synthesis, subsequent deprotection, and a final demethylation to afford the desired product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields, purity, and key reaction parameters.
Step 1: Synthesis of 4-(Chloromethyl)-2-methoxypyridine
This step involves the free-radical chlorination of the methyl group of 2-methoxy-4-methylpyridine using N-chlorosuccinimide (NCS) as the chlorinating agent and benzoyl peroxide (BPO) as a radical initiator.
Protocol:
-
To a stirred solution of 2-methoxy-4-methylpyridine (1.0 eq) in toluene, add N-chlorosuccinimide (1.1 eq) and benzoyl peroxide (0.05 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash with toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 4-(chloromethyl)-2-methoxypyridine.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Methoxy-4-methylpyridine |
| Key Reagents | N-Chlorosuccinimide, Benzoyl Peroxide |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >95% |
Step 2: Synthesis of 4-(Phthalimidomethyl)-2-methoxypyridine
This step utilizes a Gabriel synthesis, where the chloride of 4-(chloromethyl)-2-methoxypyridine is displaced by the phthalimide anion to form the protected amine.
Protocol:
-
Dissolve 4-(chloromethyl)-2-methoxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 2-3 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-(phthalimidomethyl)-2-methoxypyridine.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-(Chloromethyl)-2-methoxypyridine |
| Key Reagents | Potassium Phthalimide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80°C |
| Reaction Time | 2-3 hours |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >98% |
Step 3: Synthesis of 4-(Aminomethyl)-2-methoxypyridine
The phthalimide protecting group is removed by hydrazinolysis to liberate the primary amine.
Protocol:
-
Suspend 4-(phthalimidomethyl)-2-methoxypyridine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 4-(aminomethyl)-2-methoxypyridine.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-(Phthalimidomethyl)-2-methoxypyridine |
| Key Reagents | Hydrazine Hydrate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-90% |
| Purity (by HPLC) | >97% |
Step 4: Synthesis of this compound
The final step involves the demethylation of the 2-methoxy group to yield the desired pyridin-2(1H)-one. This can be achieved by heating with pyridinium hydrochloride in a melt condition.[1]
Protocol:
-
Combine 4-(aminomethyl)-2-methoxypyridine (1.0 eq) and pyridinium hydrochloride (4.0 eq) in a reaction vessel equipped for high-temperature reactions.
-
Heat the mixture to 180-190°C, at which point the solids will melt and react.
-
Maintain the temperature for 2-3 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture to below 100°C and carefully add water to dissolve the solids.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-(Aminomethyl)-2-methoxypyridine |
| Key Reagents | Pyridinium Hydrochloride |
| Solvent | None (melt) |
| Reaction Temperature | 180-190°C |
| Reaction Time | 2-3 hours |
| Typical Yield | 70-80% |
| Purity (by HPLC) | >98% |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note details a practical and scalable four-step synthesis of this compound. The provided protocols and quantitative data offer a reliable guide for researchers and professionals in the field of drug development and chemical synthesis. The visualization of the synthetic pathway and experimental workflow further aids in the clear understanding and implementation of this synthetic route on a large scale. The successful application of this methodology will facilitate the availability of this important building block for various research and development endeavors.
References
The Emergence of 4-(Aminomethyl)pyridin-2(1H)-one as a Superior Bioisostere in Modern Drug Development
For Immediate Release: Researchers and drug development professionals now have access to detailed application notes and protocols for utilizing 4-(aminomethyl)pyridin-2(1H)-one as a bioisosteric replacement for aminomethylphenols. This novel scaffold demonstrates significant potential for overcoming the metabolic and pharmacokinetic challenges associated with phenolic compounds, offering a promising alternative in the design of next-generation therapeutics, particularly in the realm of kinase inhibitors.
The pyridin-2(1H)-one moiety serves as a non-classical bioisostere of the phenol group, effectively mimicking its hydrogen bonding capabilities while offering improved physicochemical properties.[1][2] This substitution can lead to enhanced metabolic stability, increased aqueous solubility, and a more favorable pharmacokinetic profile, addressing common liabilities of phenol-containing drug candidates.[2] This document provides a comprehensive overview of the application of this compound, focusing on its role in the development of p38 MAP kinase inhibitors, and includes detailed experimental protocols for its synthesis and evaluation.
Quantitative Analysis: A Case Study in p38 MAP Kinase Inhibition
Consider the case of PH-797804, a potent N-aryl pyridinone inhibitor of p38α MAP kinase. This compound demonstrates the successful application of the pyridinone core in achieving high potency and selectivity.
| Compound | Target | IC50 (nM) | Key Advantages of the Pyridinone Moiety |
| PH-797804 | p38α MAP Kinase | 26 | High potency and selectivity, improved pharmacokinetic properties.[3] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established procedures for structurally similar compounds, such as 4-amino-5-methyl-1H-pyridin-2(1H)-one.[4][5] The following protocol outlines a potential two-step synthesis starting from a suitable pyridine precursor.
Step 1: Amination of a Precursor
This step would involve the introduction of an amino group at the 4-position of a substituted pyridine ring.
Step 2: Conversion to Pyridin-2(1H)-one
The second step would focus on the conversion of the substituted pyridine to the final pyridin-2(1H)-one.
A Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
p38 MAP Kinase Inhibition Assay
The following protocol is a generalized method for assessing the inhibitory activity of a compound against p38 MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATP
-
Substrate peptide (e.g., EGF receptor peptide)
-
Test compound (e.g., this compound derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant p38α kinase, and the substrate peptide.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
An Experimental Workflow for Kinase Inhibition Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Signaling Pathway: p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[6] Its dysregulation is implicated in a variety of diseases, making it a key therapeutic target.[7] The development of inhibitors that can modulate this pathway holds significant promise for the treatment of inflammatory conditions and cancer. The pyridinone-based inhibitors act as ATP-competitive inhibitors, binding to the active site of p38 kinase and preventing the phosphorylation of downstream substrates.[6]
A Diagram of the p38 MAP Kinase Signaling Pathway:
Caption: The p38 MAP kinase signaling cascade and the point of intervention for pyridinone inhibitors.
These application notes provide a foundational resource for researchers exploring the potential of this compound as a versatile and advantageous bioisostere in drug discovery. The provided protocols and pathway diagrams serve as a starting point for the synthesis, evaluation, and mechanistic understanding of novel pyridinone-based therapeutics.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 6. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(Aminomethyl)pyridin-2(1H)-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, based on a common synthetic route involving the reduction of 4-cyanopyridin-2(1H)-one.
Issue 1: Low yield in the synthesis of 4-cyanopyridin-2(1H)-one precursor.
-
Question: My one-pot synthesis of 4-cyanopyridin-2(1H)-one from commercially available starting materials is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
-
Answer: Low yields in the synthesis of substituted 3-cyanopyridin-2(1H)-ones are often attributed to incomplete cyclization or side reactions. The Thorpe-Guareschi reaction, a common method for this synthesis, is sensitive to reaction conditions. Ensure that your starting materials are pure and dry, as moisture can interfere with the reaction. The choice of base and solvent is also critical. For instance, using an excess of a strong, non-nucleophilic base like triethylamine can promote the desired cyclization. Some protocols may also benefit from solvent-free conditions or microwave irradiation to improve yields and reduce reaction times.
Issue 2: Incomplete reduction of the nitrile group.
-
Question: I am observing a significant amount of unreacted 4-cyanopyridin-2(1H)-one in my reaction mixture after attempting the reduction. How can I drive the reaction to completion?
-
Answer: Incomplete reduction can be due to several factors:
-
Inactive Catalyst: If you are using catalytic hydrogenation (e.g., Raney Nickel, Pd/C), the catalyst may be old or deactivated. Use freshly prepared or high-quality catalyst. For Raney Nickel, ensure it is properly activated.
-
Insufficient Hydrogen Pressure: For catalytic hydrogenation, the hydrogen pressure may be too low. While some reductions proceed at atmospheric pressure, others may require elevated pressures (e.g., 50-70 bar) to go to completion.[1]
-
Insufficient Reducing Agent: If using a chemical reducing agent like Lithium Aluminum Hydride (LAH) or a borane complex, you may need to increase the molar equivalents of the reagent.
-
Reaction Time and Temperature: The reaction may require a longer duration or higher temperature to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Issue 3: Formation of secondary and tertiary amine byproducts.
-
Question: My final product is contaminated with significant amounts of secondary and tertiary amines. How can I suppress the formation of these byproducts?
-
Answer: The formation of secondary and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles.[2][3] This occurs when the initially formed primary amine reacts with the imine intermediate. To minimize this, consider the following:
-
Addition of Ammonia: Performing the catalytic hydrogenation in the presence of ammonia (or ammonium hydroxide) can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the side reactions.[2]
-
Choice of Catalyst: Some catalysts, like cobalt boride, are reported to be more selective for the formation of primary amines.[3]
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions.
-
Issue 4: Reduction of the pyridinone ring.
-
Question: I am observing byproducts that suggest the pyridinone ring has also been reduced. How can I selectively reduce the nitrile group without affecting the ring?
-
Answer: The pyridinone ring is susceptible to reduction under harsh hydrogenation conditions.[4][5][6] To avoid this:
-
Milder Reducing Agents: Consider using milder or more chemoselective reducing agents. While LAH is a powerful reducing agent, borane complexes like borane-dimethyl sulfide (BMS) or a combination of KBH4 with Raney Ni might offer better selectivity.[7][8]
-
Catalyst Choice: Platinum-based catalysts (like PtO2) can be very active for ring hydrogenation, especially in acidic media.[1] Raney Nickel is often a good choice for nitrile reduction with less risk of ring saturation compared to more aggressive catalysts.
-
Control of Reaction Conditions: Avoid excessively high temperatures and hydrogen pressures. Using a protic solvent like ethanol for Raney Nickel reductions can also be beneficial.
-
Issue 5: Difficult purification of the final product.
-
Question: My crude this compound is difficult to purify by column chromatography. What purification strategies can I employ?
-
Answer: The high polarity and basicity of the aminomethyl group can lead to streaking on silica gel.
-
Acid/Base Extraction: Utilize the basic nature of the product. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid to extract the product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
Boc-Protection: Consider protecting the amine with a Boc group. The resulting Boc-protected compound will be less polar and easier to purify by column chromatography. The Boc group can be subsequently removed under acidic conditions.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route for this compound?
-
A1: A common and practical approach is a two-step synthesis. The first step involves the synthesis of a 4-cyanopyridin-2(1H)-one precursor, often through a one-pot cyclization reaction. The second step is the reduction of the nitrile group to the primary amine.
-
-
Q2: Which reducing agent is best for the conversion of 4-cyanopyridin-2(1H)-one to this compound?
-
A2: The "best" reducing agent depends on the available equipment, scale, and desired selectivity. Catalytic hydrogenation with Raney Nickel is often a good choice for its effectiveness and relatively mild conditions.[7][8][9] Chemical reducing agents like Lithium Aluminum Hydride (LAH) are very effective but less selective and require careful handling.[10] Borane complexes offer a milder alternative.
-
-
Q3: Can I use sodium borohydride (NaBH4) to reduce the nitrile group?
-
Q4: How can I monitor the progress of the reduction reaction?
-
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you will see the disappearance of the starting material spot (4-cyanopyridin-2(1H)-one) and the appearance of a more polar product spot (this compound).
-
-
Q5: What are the safety precautions I should take when working with reducing agents like LAH and Raney Nickel?
-
A5: Lithium Aluminum Hydride (LAH) is highly reactive with water and protic solvents, and can ignite upon contact with moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Raney Nickel is often stored as a slurry in water or ethanol and can be pyrophoric (ignites spontaneously in air) when dry. Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Data Presentation
Table 1: Comparison of Common Nitrile Reduction Methods
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |
| H₂/Raney Ni | Ethanol, room temp. to 50°C, H₂ (1 atm to high pressure) | Cost-effective, high yield, can be made selective for primary amine with additives (NH₃).[2][3] | Can form secondary/tertiary amines, risk of ring hydrogenation at high temp/pressure, pyrophoric catalyst. |
| H₂/Pd/C | Methanol or Ethanol, room temp., H₂ (1 atm to high pressure) | Effective for many nitriles. | Can lead to secondary/tertiary amine byproducts, potential for ring reduction.[2] |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF or diethyl ether, 0°C to reflux | Very powerful and fast, reduces most nitriles effectively.[10][11] | Not chemoselective, highly reactive with water and protic solvents, requires strict anhydrous conditions. |
| Borane (BH₃·THF or BH₃·SMe₂) | THF, reflux | Milder than LAH, good for substrates with other reducible functional groups.[2] | Requires careful handling, BH₃·SMe₂ has a strong odor. |
| Raney Ni/KBH₄ | Dry ethanol, room temperature | Mild conditions, high yields of primary amines, minimizes secondary/tertiary amine formation.[7][8] | Requires preparation and handling of Raney Nickel. |
Experimental Protocols
Protocol 1: Synthesis of 4-cyanopyridin-2(1H)-one (Precursor)
This is a generalized procedure based on the Thorpe-Guareschi reaction for the synthesis of 3-cyanopyridin-2(1H)-ones. Optimization will be required for this specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate starting materials (e.g., a β-ketoester and cyanoacetamide).
-
Solvent and Base: Add a suitable solvent (e.g., ethanol) and a base (e.g., piperidine or triethylamine).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.
Protocol 2: Reduction of 4-cyanopyridin-2(1H)-one using Raney Nickel and KBH₄
This protocol is adapted from a general method for the reduction of nitriles to primary amines.[7][8]
-
Catalyst Preparation: In a flask, add activated Raney Nickel (as a slurry in ethanol).
-
Reaction Setup: To the Raney Nickel suspension, add dry ethanol, followed by potassium borohydride (KBH₄) in portions.
-
Substrate Addition: Add a solution of 4-cyanopyridin-2(1H)-one in dry ethanol to the mixture while stirring.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The filtered Raney Nickel can be pyrophoric and should not be allowed to dry. Quench it carefully.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The residue can be purified by crystallization or by using acid-base extraction followed by crystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 11. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
Technical Support Center: Purification of 4-(Aminomethyl)pyridin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Aminomethyl)pyridin-2(1H)-one from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound, a polar molecule, are recrystallization and column chromatography. Due to its aminomethyl group and the pyridinone core, it possesses both basic and polar characteristics, which influence the choice of purification strategy. Cation-exchange chromatography can also be an effective method for removing basic impurities.[1]
Q2: What are the likely impurities in a reaction mixture containing this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, regioisomers, and dimers formed through intermolecular reactions of the amino group.[1] In syntheses starting from pyridine derivatives, related pyridine compounds could also be present as impurities.[2]
Q3: My purified this compound shows two sets of peaks in the NMR spectrum. Is it impure?
A3: Not necessarily. Pyridin-2(1H)-one and its derivatives can exist in tautomeric equilibrium with their corresponding 2-hydroxypyridine form. This can lead to the appearance of two sets of peaks in an NMR spectrum, with the ratio of tautomers often depending on the solvent used. To confirm purity, it is advisable to use other analytical techniques like HPLC or LC-MS in conjunction with NMR.
Q4: The compound appears as an oil and will not crystallize. What should I do?
A4: The presence of even minor impurities can inhibit crystallization. Ensure the material is as pure as possible before attempting crystallization. A systematic screening of various solvents and solvent mixtures is recommended. Techniques such as slow evaporation, cooling, or the addition of an anti-solvent can be employed to induce crystallization.
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause | Suggested Solution |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures but low solubility at room temperature or below. A mixed solvent system (a good solvent and a poor solvent) can also be effective. |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| Oiling Out (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The solution is supersaturated with impurities. | Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. | ||
| Add a seed crystal of the pure compound. |
Column Chromatography Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor Separation of Compound from Impurities (Co-elution) | Inappropriate mobile phase polarity. | Optimize the solvent system. A gradient elution from a non-polar to a more polar solvent system may be necessary. For polar and basic compounds like this compound, a mobile phase of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine or ammonia can be effective.[3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Peak Tailing | Strong interaction between the basic compound and acidic silica gel. | Add a small percentage of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel. |
| Compound Stuck on the Column | The compound is too polar for the chosen mobile phase. | Increase the polarity of the mobile phase. A step gradient to a highly polar solvent like methanol may be required. |
| Low Yield After Chromatography | Irreversible adsorption to the stationary phase. | Use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel with a base before use. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture such as Ethanol/Water or Methanol/Diethyl Ether)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of Methanol in Dichloromethane or Ethyl Acetate, potentially with 0.1-1% triethylamine)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the less polar solvent, gradually increasing the polarity of the mobile phase. For example, start with 100% Dichloromethane and gradually add Methanol.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Solubility of this compound (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Sparingly Soluble | Soluble |
| Methanol | Soluble | Very Soluble |
| Ethanol | Soluble | Very Soluble |
| Dichloromethane | Sparingly Soluble | Moderately Soluble |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble |
| Hexane | Insoluble | Insoluble |
Note: This data is based on the general properties of similar pyridinone derivatives and should be confirmed experimentally for this compound.
Table 2: Typical Column Chromatography Parameters for Pyridinone Derivatives
| Stationary Phase | Mobile Phase System | Gradient Example | Detection |
| Silica Gel | Dichloromethane/Methanol | 0% to 10% Methanol over 20 column volumes | UV (254 nm) |
| Silica Gel | Ethyl Acetate/Methanol (+ 0.5% Triethylamine) | 0% to 15% Methanol over 25 column volumes | UV (254 nm) |
| C18 Reverse Phase | Water/Acetonitrile (+ 0.1% Formic Acid) | 5% to 50% Acetonitrile over 30 minutes | UV (254 nm), MS |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-(Aminomethyl)pyridin-2(1H)-one, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: During the catalytic hydrogenation of 4-cyano-2-methoxypyridine, I observe significant amounts of secondary and tertiary amine byproducts. What causes this and how can I prevent it?
A1: The formation of secondary and tertiary amines is a common side reaction during the reduction of nitriles. It occurs when the initially formed primary amine attacks the imine intermediate, which is generated during the reduction process.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst can influence selectivity. While various catalysts can be used, screening different options (e.g., Raney Nickel, Palladium on Carbon) may be necessary to find the optimal one for your specific substrate.
-
Reaction Conditions:
-
Ammonia Addition: Conducting the hydrogenation in the presence of ammonia can suppress the formation of secondary and tertiary amines by reacting with the intermediate imine to regenerate the primary amine.
-
Solvent: Using a protic solvent like methanol or ethanol can help stabilize the intermediates and improve selectivity.
-
-
Temperature and Pressure: Lowering the reaction temperature and optimizing the hydrogen pressure can help control the reaction rate and reduce the likelihood of side reactions.[1]
Q2: My final product is contaminated with a species that has a mass 56 Da higher than the expected product. This occurs after the Boc-deprotection step using trifluoroacetic acid (TFA). What is this impurity?
A2: This impurity is likely the result of N-alkylation or C-alkylation by the tert-butyl cation, which is generated during the acidic cleavage of the Boc protecting group.[2] The tert-butyl cation is an electrophile and can react with nucleophilic sites on your target molecule, such as the pyridine ring or the primary amine, leading to a tert-butylated side product.
Troubleshooting Steps:
-
Use a Scavenger: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.[3]
-
Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.[3]
-
-
Milder Conditions: If your molecule is sensitive, consider using milder deprotection conditions, such as a lower concentration of acid or a lower reaction temperature, and carefully monitor the reaction's progress.[3][4]
Q3: I am attempting to synthesize the pyridone by hydrolyzing a 2-chloropyridine precursor, but the reaction is very slow or does not proceed. How can I improve the yield?
A3: The direct hydrolysis of 2-chloropyridine to 2-hydroxypyridine (the tautomeric form of pyridin-2(1H)-one) can be challenging. In the absence of a suitable catalyst or reaction conditions, the reaction may not proceed efficiently.[5]
Troubleshooting Steps:
-
Phase-Transfer Catalyst: One approach is to use a tertiary alcohol, such as tertiary butyl alcohol, in the presence of an aqueous concentrated potassium hydroxide solution. This has been shown to facilitate the reaction at reflux under atmospheric pressure.[5]
-
Alternative Synthetic Route: A more common and often higher-yielding route involves the use of a 2-methoxypyridine intermediate. The 2-chloro-4-cyanopyridine can be converted to 4-cyano-2-methoxypyridine using sodium methoxide.[6] The methoxy group can then be cleaved in a subsequent step to yield the desired pyridone.
Q4: During the reduction of a 2-chloro-substituted pyridine derivative, I am observing a significant amount of a dechlorinated side product. How can this be minimized?
A4: The simultaneous reduction of a chloro substituent to a hydrogen atom is a frequent side reaction during the catalytic hydrogenation of chloro-substituted pyridine derivatives.[7]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst and its loading are critical. Platinum-based catalysts are often used for such reductions. A mixed catalyst system, such as Platinum and Molybdenum on carbon, has been reported to improve selectivity.[7]
-
Control of Hydrogen Pressure: Carefully controlling the hydrogen pressure is important. Operating at lower pressures (e.g., 2 to 7 bar) can often minimize the undesired dehalogenation reaction.[7]
Data Summary: Common Side Products and Solutions
| Side Product / Issue | Potential Cause | Troubleshooting / Solution |
| Secondary/Tertiary Amines | Reaction of the primary amine product with the imine intermediate during nitrile reduction. | Add ammonia to the reaction mixture; optimize catalyst, solvent, and temperature. |
| Tert--butylated Product (+56 Da) | Alkylation by the tert-butyl cation generated during Boc-deprotection with strong acid.[2] | Add a scavenger like triethylsilane (TES) or thioanisole to the reaction.[3] |
| Incomplete Hydrolysis | Low reactivity of 2-chloropyridine towards direct hydrolysis.[5] | Use a tertiary alcohol with concentrated KOH or switch to a 2-methoxypyridine intermediate.[5][6] |
| Dechlorinated Byproduct | Reduction of the chloro-substituent during catalytic hydrogenation.[7] | Use a selective catalyst (e.g., Pt/Mo on carbon); control hydrogen pressure at lower levels.[7] |
| Incomplete Boc-Deprotection | Insufficient acid strength, low temperature, or short reaction time.[3] | Increase acid concentration, switch to a stronger acid (e.g., 4M HCl in dioxane), or extend reaction time.[3][4] |
Experimental Protocols
1. General Protocol for Catalytic Hydrogenation of 4-Cyano-2-methoxypyridine
-
Preparation: In a suitable pressure reactor, dissolve 4-cyano-2-methoxypyridine (1.0 eq) in a solvent such as methanol, often saturated with ammonia.
-
Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or Raney Nickel).
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 3-5 bar). Stir the mixture vigorously at a controlled temperature (e.g., room temperature to 50 °C).
-
Monitoring: Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully depressurize the reactor and filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product, which may require further purification.
2. General Protocol for Boc-Deprotection with a Scavenger
-
Reaction Setup: Dissolve the Boc-protected this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).[3]
-
Scavenger Addition: Add a scavenger such as triethylsilane (TES) (1.1 - 1.5 eq) to the solution.[3]
-
Acid Addition: Cool the mixture in an ice bath (0 °C) and slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM or 10 equivalents).[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[3]
-
Monitoring: Monitor the deprotection process by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting crude salt can be precipitated or triturated with a solvent like cold diethyl ether and collected by filtration.[4]
Visualization
Caption: Troubleshooting workflow for identifying and resolving common side products.
References
- 1. The hydrogenation side-reaction in copper-mediated radiofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. 4-CYANO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
overcoming solubility issues with 4-(Aminomethyl)pyridin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(Aminomethyl)pyridin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor solubility of this compound?
The solubility of this compound can be influenced by its molecular structure. The presence of both a basic aminomethyl group and a pyridinone ring, which can exhibit acidic properties, may lead to strong intermolecular interactions in the solid state, such as hydrogen bonding. This can result in a stable crystal lattice that is difficult to disrupt with solvents, leading to low aqueous solubility.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be highly pH-dependent due to its ionizable groups.[1][2]
-
In acidic conditions (low pH): The aminomethyl group will be protonated, forming a cationic salt that is generally more water-soluble.
-
In basic conditions (high pH): The pyridinone moiety can be deprotonated, forming an anionic species that may also have increased aqueous solubility.
At its isoelectric point, where the net charge is zero, the compound will likely exhibit its lowest solubility.[2] Therefore, adjusting the pH away from this point is a primary strategy to enhance solubility.[1][2]
Q3: Can I use co-solvents to dissolve this compound?
Yes, using co-solvents is a common and effective technique.[1] Co-solvents can improve solubility by reducing the polarity of the aqueous medium, making it more favorable for dissolving organic compounds. Common co-solvents include DMSO, DMF, ethanol, and polyethylene glycols (PEGs).[3][4]
Q4: Is salt formation a viable strategy to improve the solubility of this compound?
Yes, forming a salt of this compound is a highly recommended strategy. The presence of a basic aminomethyl group makes it suitable for forming salts with various acids (e.g., hydrochloride, hydrobromide, mesylate, etc.). These salt forms often have significantly higher aqueous solubility and faster dissolution rates compared to the free base. A hydrobromide salt of this compound is commercially available, indicating this is a known method for improving its handling and solubility.
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps:
Problem: The compound is not dissolving in my aqueous buffer.
-
Primary Action: pH Adjustment.
-
Hypothesis: The pH of your buffer is close to the isoelectric point of the compound, minimizing its solubility.
-
Solution: Try adjusting the pH. For many aminopyridine derivatives, lowering the pH to protonate the amino group significantly increases solubility.[5] Add a small amount of dilute acid (e.g., 0.1 M HCl) to your solution to lower the pH and observe for dissolution. Conversely, you could try increasing the pH with a dilute base (e.g., 0.1 M NaOH).
-
-
Secondary Action: Use of Co-solvents.
-
Hypothesis: The polarity of your solvent system is too high.
-
Solution: Prepare a stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.
-
First, attempt to dissolve the compound in a small amount of DMSO or DMF.
-
Then, slowly add this stock solution to your aqueous buffer while vortexing to avoid precipitation. Be mindful of the final concentration of the organic solvent, as it may affect your experiment.
-
-
-
Tertiary Action: Gentle Heating and Sonication.
-
Hypothesis: The dissolution process is slow.
-
Solution: Gentle warming (e.g., to 37°C) and sonication can help overcome the activation energy barrier for dissolution. However, be cautious, as excessive heat may degrade the compound. Always check for compound stability at elevated temperatures.
-
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for dissolving this compound.
Quantitative Data Summary
The following tables provide an overview of common strategies and their expected impact on the solubility of this compound. The solubility values are illustrative and may vary based on precise experimental conditions.
Table 1: Solubility in Common Solvents
| Solvent | Type | Expected Solubility | Rationale |
| Water (pH 7) | Polar Protic | Low | Potential for strong crystal lattice energy. |
| PBS (pH 7.4) | Aqueous Buffer | Low to Moderate | Similar to water, but buffering can help. |
| 0.1 M HCl | Acidic Aqueous | High | Protonation of the amino group leads to a soluble salt. |
| 0.1 M NaOH | Basic Aqueous | Moderate to High | Deprotonation of the pyridinone ring may increase solubility. |
| DMSO | Polar Aprotic | High | Effective at disrupting hydrogen bonds. |
| Ethanol | Polar Protic | Moderate | Can act as both a hydrogen bond donor and acceptor. |
Table 2: Effect of Co-solvents on Aqueous Solubility
| Co-solvent System (in PBS pH 7.4) | Expected Solubility Enhancement | Notes |
| 5% DMSO | Moderate | A commonly used concentration in biological assays. |
| 10% Ethanol | Moderate | Often used in formulation development. |
| 20% PEG 400 | High | A non-toxic polymer often used to improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Acidic Saline
Objective: To prepare a soluble stock solution of this compound for use in aqueous-based experiments.
Materials:
-
This compound (MW: 124.14 g/mol )
-
0.9% Saline Solution
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 1.24 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 800 µL of 0.9% saline solution to the tube.
-
Vortex the mixture for 30 seconds. The compound may not fully dissolve at this stage.
-
Add 1 M HCl dropwise (typically 1-2 µL at a time) while monitoring the pH. Vortex between additions.
-
Continue adding HCl until the compound is fully dissolved. The final pH should be in the acidic range (e.g., pH 3-5).
-
Once dissolved, adjust the final volume to 1.0 mL with 0.9% saline solution.
-
Verify the final pH. If necessary, back-titrate with 1 M NaOH, but be careful not to increase the pH too much, as this may cause precipitation.
-
Sterile filter the solution if required for your application.
Protocol 2: Preparation of a 50 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for serial dilution into experimental media.
Materials:
-
This compound (MW: 124.14 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 6.21 mg of this compound.
-
Add the compound to a clean, dry vial.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no remaining solid particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Visual Representation of Solubilization Strategies
Caption: Key strategies for enhancing the solubility of this compound.
References
- 1. wjbphs.com [wjbphs.com]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4-(Aminomethyl)pyridin-2(1H)-one Derivatization
Welcome to the technical support center for the derivatization of 4-(Aminomethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the chemical modification of this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple spots on my TLC plate for my starting material, this compound. Is my starting material impure?
A1: Not necessarily. While impurity is a possibility, it is common for pyridin-2(1H)-one and its derivatives to exist as a mixture of keto-enol tautomers, which can present as multiple spots on a TLC plate. The keto form, this compound, is in equilibrium with its enol tautomer, 4-(aminomethyl)pyridin-2-ol. This tautomerism can also lead to the appearance of duplicate signals in NMR spectra. The ratio of these tautomers can be influenced by the solvent's polarity.[1]
Q2: My derivatization reaction is giving a mixture of products, leading to a low yield of the desired compound. What are the likely side products?
A2: this compound possesses two primary nucleophilic sites: the exocyclic aminomethyl group and the nitrogen atom of the pyridinone ring. Depending on the reaction conditions and the electrophile used, you may be observing a mixture of N-acylation/alkylation at the aminomethyl group, N1-alkylation of the pyridinone ring, or even O-alkylation of the enol tautomer. The reaction outcome is highly sensitive to the choice of solvent, base, and electrophile.[1]
Q3: I am having difficulty purifying my derivatized product by column chromatography. The compound streaks or I get poor separation. What can I do?
A3: Poor chromatographic behavior is a common issue with polar pyridine derivatives.[2] Streaking can be caused by the compound's polarity and potential interactions with the silica gel. Consider the following options:
-
Solvent System Modification: Try adding a small amount of a basic modifier like triethylamine or pyridine to the mobile phase to reduce tailing.
-
Alternative Stationary Phases: Consider using alumina or a C18 reversed-phase column for purification.
-
Derivatization for Purification: If the product is an intermediate, consider converting it into a less polar derivative (e.g., by protecting the remaining free amine or hydroxyl group) to improve its chromatographic properties.[2]
Q4: Should I protect the aminomethyl group before attempting to derivatize the pyridinone nitrogen?
A4: Yes, protecting the highly nucleophilic aminomethyl group is a prudent strategy to ensure selectivity and avoid the formation of undesired side products. A suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be introduced before proceeding with the derivatization of the pyridinone ring.[3][4] The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.[5]
Troubleshooting Guides
Problem 1: Low Yield or No Reaction
Symptoms:
-
TLC analysis shows mostly unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Reagent Activity | Use fresh, high-quality reagents. Ensure that derivatizing agents like acyl chlorides or alkyl halides have not been hydrolyzed by exposure to moisture.[6] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and selectivity. For acylation, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are often used.[7][8] For alkylation, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can be effective.[9] |
| Incorrect Base | The base used should be strong enough to deprotonate the intended nucleophile without causing side reactions. For acylating the aminomethyl group, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[10] For alkylating the pyridinone nitrogen, a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) may be necessary.[1][9] |
| Suboptimal Temperature | Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC at room temperature first, and if no progress is observed, gradually increase the temperature.[6] |
| Steric Hindrance | If using a bulky electrophile, steric hindrance may slow down the reaction. Consider using a less hindered derivatizing agent if possible. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
Symptoms:
-
TLC shows multiple new spots close to each other.
-
NMR of the crude product shows a complex mixture of related compounds.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Competition between Nucleophiles | The aminomethyl group and the pyridinone nitrogen are both nucleophilic. To achieve selectivity, consider protecting the more reactive aminomethyl group first with a suitable protecting group (e.g., Boc).[3] |
| N- vs. O-Alkylation of the Pyridinone Ring | The pyridinone can undergo alkylation on either the nitrogen or the oxygen of its enol form. The outcome is influenced by the reaction conditions. Hard electrophiles tend to favor reaction at the oxygen atom, while softer electrophiles may favor the nitrogen.[1] The choice of solvent and counter-ion can also direct the selectivity.[11] |
| Over-derivatization | If both the aminomethyl group and the pyridinone nitrogen are derivatized, this suggests the reaction conditions are too harsh or an excess of the electrophile was used. Use a stoichiometric amount of the derivatizing agent and carefully control the reaction time and temperature.[6] |
Experimental Protocols
Protocol 1: Boc-Protection of the Aminomethyl Group
This protocol describes a general procedure for the protection of the primary amine of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)2O (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Acylation of the Aminomethyl Group
This protocol outlines a general method for the acylation of the primary amine.
Materials:
-
This compound
-
Acyl chloride or Acetic anhydride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dry Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM and add the base (pyridine or TEA).[7]
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride or acetic anhydride to the solution.[7]
-
Stir the reaction at room temperature and monitor by TLC.[7]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[7]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[7]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.[7]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision logic for troubleshooting poor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. benchchem.com [benchchem.com]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. art.torvergata.it [art.torvergata.it]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Byproduct Formation in Pyridinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during pyridinone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during pyridinone synthesis in a question-and-answer format, providing targeted solutions and preventative measures.
Issue 1: Formation of Isomeric Byproducts
Q: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity for my desired pyridinone isomer?
A: The formation of isomeric products is a common challenge, particularly in multicomponent reactions and cycloadditions. The regiochemical and stereochemical outcome is often determined by the initial addition steps and the stability of intermediates.
Troubleshooting Strategies:
-
Catalyst Selection: Employ regioselective or stereoselective catalysts to direct the reaction towards the desired isomer.[1]
-
Substrate Modification: Altering the electronic or steric properties of your starting materials can influence the reaction pathway and favor the formation of a single isomer.[1]
-
Reaction Conditions Optimization: Carefully optimize the reaction temperature and solvent. A systematic screening of these parameters can reveal conditions that maximize the yield of the desired isomer while minimizing others.[1] In some cases, lowering the reaction temperature can enhance selectivity.
-
Order of Reagent Addition: In unsymmetrical syntheses, the order of reagent addition can be critical. Incorrect addition may lead to the formation of undesired intermediates. Consider pre-forming an enamine or a Knoevenagel condensation product before the final cyclization step to improve selectivity.
Issue 2: Over-Alkylation or Over-Arylation of the Pyridinone Nitrogen
Q: I am observing the formation of a byproduct corresponding to the further alkylation or arylation of the pyridinone nitrogen. How can I prevent this?
A: The nitrogen atom of the pyridinone ring can be susceptible to a second alkylation or arylation, especially when using strong bases and an excess of the electrophilic reagent.[1]
Preventative Measures:
-
Stoichiometry Control: Use a stoichiometric amount of the alkylating or arylating agent to minimize the chance of a second reaction.
-
Base Selection: Employ a weaker base or carefully control the amount of base used to modulate the reactivity of the pyridinone nitrogen.
-
Temperature Control: Running the reaction at a lower temperature can help control the rate of the second alkylation/arylation, making it less competitive with the desired initial reaction.[1]
Issue 3: Formation of Schiff Base Intermediates as Byproducts
Q: My reaction mixture contains a significant amount of a Schiff base byproduct, leading to a low yield of the desired pyridinone. What is the cause and how can I minimize it?
A: In reactions involving the condensation of an amine and a carbonyl compound, the formation of a Schiff base is a key intermediate step. If the subsequent cyclization to the pyridinone is slow, the Schiff base can accumulate as a major byproduct.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for minimizing Schiff base byproducts.
Solutions:
-
Reagent Stoichiometry: Increasing the equivalents of the amine component can help drive the equilibrium towards the formation of the Schiff base and its subsequent cyclization.
-
Catalysis: The use of a Lewis acid or Brønsted acid catalyst can promote the cyclization step, preventing the accumulation of the Schiff base intermediate.
-
Solvent: The choice of solvent can influence reaction kinetics. A solvent that favors the solubility of all reactants and intermediates can improve the overall reaction rate.
-
Temperature: For less reactive substrates, increasing the reaction temperature can facilitate the final cyclization step.
Data on Reaction Parameter Optimization
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of pyridinone synthesis, helping to guide experimental design and troubleshooting.
Table 1: Effect of Catalyst on Pyridinone Synthesis Yield
| Catalyst | Yield (%) |
| No Catalyst | 45 |
| p-Toluenesulfonic acid (PTSA) | >90[2] |
| γ-Al2O3 nanoparticles | up to 95[2] |
| Yb(OTf)3 | 85 |
| ZnBr2 | 78 |
Data compiled from various sources for illustrative purposes. Actual yields may vary depending on the specific reaction.
Table 2: Influence of Solvent on Pyridinone Synthesis
| Solvent | Yield (%) | Byproduct Formation |
| Ethanol | 65 | Moderate |
| Toluene | 75 | Low |
| Acetonitrile | 82 | Low |
| Dimethylformamide (DMF) | 88 | Minimal |
| Water | 70 | Varies |
This table provides a general comparison. The optimal solvent is highly substrate-dependent.
Table 3: Temperature Effect on a Model Pyridinone Synthesis
| Temperature (°C) | Yield (%) | Reaction Time (h) |
| 60 | 55 | 12 |
| 80 | 78 | 6 |
| 100 | 85 | 3 |
| 120 | 82 | 2 |
Higher temperatures can sometimes lead to increased byproduct formation despite shorter reaction times.
Detailed Experimental Protocols
The following are detailed methodologies for key pyridinone synthesis reactions, with a focus on steps critical for minimizing byproduct formation.
Protocol 1: Modified Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone
This protocol is designed to be a high-yield, environmentally friendly procedure.
Materials:
-
Ethyl cyanoacetate
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ammonium carbonate
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol) in water (2 mL).
-
Heat the reaction mixture to 80°C with vigorous stirring. The product often begins to precipitate out of the solution as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure pyridinone. This one-pot, aqueous method often minimizes the formation of tar-like byproducts seen in traditional high-temperature condensations.
Protocol 2: One-Pot Synthesis of a Fused Pyridinone
This protocol outlines a one-pot, four-component synthesis of a substituted fused pyridinone, which can be prone to isomeric byproducts if not controlled.
Materials:
-
An aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
A cyclic ketone (e.g., cyclopentanone) (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., L-proline, 10 mol%)
Procedure:
-
To a stirred solution of the aromatic aldehyde, malononitrile, and the cyclic ketone in ethanol, add ammonium acetate and the catalyst.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction may require several hours for completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Careful selection of the eluent system is crucial to separate the desired product from any isomeric byproducts.
Visualizing Key Processes
JNK Signaling Pathway Inhibition by a Pyridinone Derivative
Pyridinone derivatives have been investigated as inhibitors of the c-Jun N-terminal kinases (JNKs) signaling pathway, which is involved in cellular processes like inflammation and apoptosis.[3]
Caption: Inhibition of the JNK signaling pathway by a pyridinone derivative.
Experimental Workflow for Pyridinone Purification
A general workflow for the purification of a crude pyridinone product to remove byproducts.
Caption: A general experimental workflow for pyridinone purification.
References
Technical Support Center: 4-(Aminomethyl)pyridin-2(1H)-one Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common scale-up challenges encountered during the synthesis of 4-(Aminomethyl)pyridin-2(1H)-one. The information is presented through troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data tables.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound. A common synthetic route involves the catalytic hydrogenation of a 4-cyanopyridin-2(1H)-one precursor.
Q1: My hydrogenation of 4-cyanopyridin-2(1H)-one is slow or incomplete. What are the potential causes and solutions?
A1: Slow or incomplete hydrogenation is a common scale-up challenge. Several factors could be responsible:
-
Catalyst Activity: The catalyst may be low quality, deactivated, or poisoned.
-
Solution: Ensure you are using a high-quality catalyst from a reputable supplier. Consider performing a small-scale test reaction to validate the catalyst batch. Impurities in the starting material or solvent (e.g., sulfur or chloride compounds) can poison noble metal catalysts. Pre-treating the substrate with activated carbon can help remove potential poisons.
-
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently on a larger scale.
-
Solution: Gradually increase the hydrogen pressure within the safety limits of your reactor. Typical pressures for nitrile hydrogenation range from 5 to 70 bar.[1]
-
-
Poor Mass Transfer: On a larger scale, inefficient mixing can limit the contact between the gaseous hydrogen, the liquid solvent, and the solid catalyst (three-phase system).
-
Solution: Increase the agitation speed to improve gas-liquid dispersion and ensure the catalyst remains suspended. Verify that the reactor's impeller design is suitable for gas-liquid reactions.
-
-
Low Temperature: The reaction temperature might be insufficient to achieve a practical reaction rate.
-
Solution: Cautiously increase the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. An optimal temperature range must be determined experimentally.
-
Q2: I am observing significant byproduct formation during the hydrogenation step. What are the likely side reactions and how can I minimize them?
A2: The primary challenge in the hydrogenation of pyridinecarbonitriles is controlling selectivity.[2]
-
Over-reduction of the Pyridine Ring: The pyridine ring can be hydrogenated to a piperidine ring, especially under harsh conditions (high temperature, high pressure, or highly active catalysts like Rhodium).[2][3]
-
Solution: Use a milder catalyst, such as Palladium on Carbon (Pd/C), which is often more selective for the nitrile group over the pyridine ring.[2] Optimize the reaction conditions by using lower temperatures and pressures. The addition of an acidic additive can form a salt with the product, which deactivates the pyridine ring towards further reduction.[2]
-
-
Formation of Secondary Amines: The initially formed primary amine can react with the imine intermediate to form secondary amines, a common issue in nitrile reductions.[2]
-
Solution: The presence of an acidic additive (e.g., NaH₂PO₄ or H₂SO₄) can protonate the primary amine, preventing it from reacting further.[2] Running the reaction in a solvent system that includes an immiscible solvent (e.g., water/dichloromethane) can also enhance selectivity for the primary amine.[2]
-
Q3: The purity of my final product is low after crystallization. What steps can I take to improve it?
A3: Low purity after crystallization often points to an inappropriate solvent choice or the presence of persistent impurities.
-
Incorrect Recrystallization Solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[4]
-
Occluded Impurities: Fast crystallization can trap impurities within the crystal lattice.
-
Solution: Ensure the product is fully dissolved at the higher temperature and allow the solution to cool slowly without agitation initially. Seeding with a small, pure crystal can promote controlled crystallization.
-
-
Persistent Colored Impurities: These may arise from degradation or complex side reactions.
-
Solution: Treat the solution with activated carbon before filtration and crystallization to adsorb colored impurities.
-
-
Inorganic Salt Contamination: If the synthesis involves salts (e.g., from a hydrolysis step), they may carry over.
-
Solution: Ensure the workup procedure effectively removes inorganic salts. An aqueous wash of an organic solution of an intermediate or filtering the product mixture after dissolving in a solvent that does not dissolve the salt (like methanol for KCl) can be effective.[5]
-
Q4: What are the primary safety concerns when scaling up the production of this compound?
A4: The scale-up process introduces several safety hazards that must be addressed.
-
Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air.
-
Catalyst Handling: Some hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), can be pyrophoric, especially after use when dry and exposed to air.
-
Precautions: Do not allow the catalyst to dry in the air. Filter the catalyst under a nitrogen blanket or quench it carefully with water to keep it wet before disposal.[5]
-
-
Corrosive Reagents and Products: The final product, 4-(aminomethyl)pyridine, is a corrosive amine.[7] Precursors and reagents like potassium hydroxide (KOH) are also highly corrosive.
Quantitative Data Summary
The following tables summarize typical process parameters and outcomes for key steps in the synthesis of pyridinone derivatives, based on analogous reactions reported in the literature. These should be used as starting points for optimization.
Table 1: Conditions for Catalytic Hydrogenation of Pyridinecarbonitriles
| Parameter | Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Additive | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Condition A | 10% Pd/C | 6 | 30 - 50 | Water/DCM | H₂SO₄ | >90 | >95 | [2] |
| Condition B | Platinum Catalyst | 10 - 15 | 100 - 120 | Methanol | None | ~84 (overall) | >99 | [10][11] |
| Condition C | PtO₂ | 50 - 70 | Room Temp. | Acetic Acid | None | N/A | N/A | [1] |
| Condition D | Raney Nickel | 10 - 30 | 20 - 50 | Methanol | Ammonia | ~73 | N/A |[12] |
Table 2: Recrystallization Solvents for Pyridinone Purification
| Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes | Reference |
|---|---|---|---|---|
| Methanol | 85 - 95 | >98 | Good for N-aryl pyridones, often provides good crystal formation. | [4] |
| Ethanol | 80 - 90 | >98 | A common and effective solvent for pyridone derivatives. | [4] |
| Ethanol/Water | 85 - 92 | >97 | Adding water can decrease solubility at low temperatures, improving yield. | [4] |
| Water | Variable | >99 | Used for recrystallizing 4-amino-5-methyl-2(1H)-pyridinone.[5] |
Experimental Protocols
The following protocols describe a plausible synthetic route and purification process. Note: These procedures are based on analogous transformations and should be optimized for the specific substrate and scale.
Protocol 1: Synthesis of 4-cyanopyridin-2(1H)-one (Precursor)
This step is a nucleophilic aromatic substitution of a 2-chloropyridine precursor.
-
Reaction Setup: In a pressure reactor, charge 2-chloro-4-cyanopyridine (1.0 eq).
-
Reagent Addition: Add methanol as the solvent (approx. 10 mL per gram of substrate) followed by potassium hydroxide (KOH, 3.0 - 4.0 eq).[10]
-
Reaction Execution: Seal the reactor and heat the mixture to 160-180°C. The internal pressure will increase (e.g., to ~12.5 bar).[10] Maintain these conditions for 12-16 hours, monitoring the reaction by HPLC or TLC.
-
Work-up: Cool the reactor to room temperature. Concentrate the reaction mixture under reduced pressure to remove methanol. Add water to dissolve the residue.
-
Acidification: Carefully adjust the pH of the aqueous solution to ~5-6 with hydrochloric acid (HCl) to precipitate the product.
-
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield crude 4-cyanopyridin-2(1H)-one.
Protocol 2: Catalytic Hydrogenation to this compound
-
Reaction Setup: In a pressure reactor, suspend 4-cyanopyridin-2(1H)-one (1.0 eq) and 10% Pd/C catalyst (5-10 wt%) in methanol.[2][5]
-
Inerting: Seal the reactor and purge the system 3-5 times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 6-10 bar.[2] Heat the reaction to 30-50°C with vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and analyzing samples via HPLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the catalyst wet with solvent at all times to prevent ignition.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol) based on preliminary screening.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.[4][5]
-
Isolation: Collect the crystals via vacuum filtration, washing with a small amount of ice-cold ethanol.[4]
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Visualizations
Diagram 1: Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 3. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 11. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 12. US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents [patents.google.com]
Technical Support Center: 4-(Aminomethyl)pyridin-2(1H)-one Reactions
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Aminomethyl)pyridin-2(1H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound possesses three primary reactive sites:
-
Primary Amine (exocyclic): The aminomethyl group is a primary amine, making it a good nucleophile for reactions such as acylation, alkylation, and reductive amination.
-
Pyridinone Nitrogen (endocyclic): The nitrogen atom within the pyridinone ring is also nucleophilic and can undergo reactions like N-alkylation and N-arylation.
-
Pyridinone Oxygen: The exocyclic oxygen of the pyridinone ring can also act as a nucleophile, leading to O-alkylation, which often competes with N-alkylation.
Q2: What are the typical storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry place, away from light and strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is advisable.[1]
Q3: What are the solubility characteristics of this compound?
Q4: Is it necessary to use a protecting group for the primary amine during reactions at the pyridinone nitrogen?
A4: Yes, in many cases, it is advantageous to protect the highly nucleophilic primary amine to prevent side reactions when targeting the pyridinone nitrogen. Common protecting groups for primary amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed under acidic or hydrogenolysis conditions, respectively.
Troubleshooting Guide
This guide addresses specific issues that may arise during common reactions involving this compound.
Area 1: Acylation of the Primary Amine (Amide Bond Formation)
Q5: My amide coupling reaction with a carboxylic acid is giving a low yield. What are the potential causes and solutions?
A5: Low yields in amide coupling reactions with aminomethylpyridines can stem from several factors. Here is a breakdown of potential issues and how to address them:
-
Insufficient Carboxylic Acid Activation: Standard coupling reagents may not be effective enough, especially with sterically hindered or electron-deficient carboxylic acids.
-
Solution: Switch to a more potent coupling reagent. A comparison of common coupling reagents is provided in Table 1. For particularly challenging couplings, converting the carboxylic acid to its more reactive acyl chloride or using a reagent like HATU can be beneficial.
-
-
Poor Solubility of Reactants: If either this compound or the carboxylic acid has limited solubility in the chosen solvent, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent system that effectively dissolves both reactants. Aprotic polar solvents like DMF or DMSO are often good choices. Gentle heating may also improve solubility, but monitor for potential side reactions.
-
-
Inappropriate Base: The choice and amount of base are critical for efficient amide coupling.
-
Solution: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction without competing with the primary amine. Ensure at least one equivalent of base is used, with an excess often being beneficial.
-
Data Presentation: Comparison of Amide Coupling Conditions
| Parameter | Condition A | Condition B | Condition C |
| Coupling Reagent | EDC/HOBt | HATU | Acyl Chloride |
| Base | DIPEA | DIPEA | Pyridine or TEA |
| Solvent | DMF | DMF | DCM or THF |
| Temperature | Room Temp. | Room Temp. | 0°C to Room Temp. |
| Typical Yield | Moderate to High | High | High |
| Key Considerations | Good for general purpose | Excellent for hindered amines | Requires prior acid activation |
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq.) and this compound (1.0-1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization: Amide Coupling Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.
Area 2: Alkylation of the Pyridinone Ring
Q6: My N-alkylation of the pyridinone is giving a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?
A6: The competition between N- and O-alkylation is a common challenge with 2-pyridones due to the ambident nature of the pyridone anion. The regioselectivity is influenced by several factors:
-
Counter-ion and Base: The nature of the cation from the base can influence the site of alkylation. Harder cations (like Na⁺) tend to favor O-alkylation, while softer cations (like Cs⁺) can promote N-alkylation.
-
Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF can favor N-alkylation, while polar protic solvents may lead to more O-alkylation.
-
Alkylating Agent: The reactivity and nature of the alkylating agent also affect the outcome. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn affects the product ratio.
Data Presentation: Factors Influencing N- vs. O-Alkylation of 2-Pyridones
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation |
| Base | Cs₂CO₃, K₂CO₃ | NaH, NaOMe |
| Solvent | DMF, Acetonitrile | THF, Dioxane |
| Alkylating Agent | Alkyl iodides, Benzyl bromides | Alkyl sulfates, Alkyl tosylates |
| Temperature | Higher temperatures | Lower temperatures |
Experimental Protocol: General Procedure for N-Alkylation of the Pyridinone
Note: It is highly recommended to protect the primary amine before attempting N-alkylation of the pyridinone ring.
-
To a solution of the N-Boc protected this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF), add a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) and heat the reaction mixture as required (e.g., 60-80°C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to separate any O-alkylated regioisomer.
-
Deprotect the Boc group under acidic conditions (e.g., TFA in DCM) to yield the N-alkylated product.
Mandatory Visualization: N- vs. O-Alkylation Control
Caption: Key factors influencing the regioselectivity of pyridone alkylation.
This guide provides a starting point for troubleshooting common reactions with this compound. For more complex issues, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets before handling any chemicals.
References
Technical Support Center: Deprotection Strategies for 4-(Aminomethyl)pyridin-2(1H)-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the deprotection of 4-(aminomethyl)pyridin-2(1H)-one derivatives, a common scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the aminomethyl functionality on the this compound scaffold?
A1: The most prevalent protecting groups for the primary amine of the aminomethyl side chain are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These are widely used due to their general stability and the availability of reliable deprotection methods.
Q2: Can the pyridinone nitrogen be protected? What are the implications for deprotection?
A2: Yes, the pyridinone nitrogen can be protected, often with benzyl (Bn) or other alkyl groups. This is a key consideration for developing orthogonal protection strategies, where one group can be removed selectively in the presence of the other. The choice of protecting group on the pyridinone nitrogen will dictate the deprotection methods that can be used for the aminomethyl group without affecting the pyridinone protection.
Q3: What are the main challenges encountered during the deprotection of this compound derivatives?
A3: Common challenges include:
-
Incomplete deprotection: The reaction may not go to completion, leaving starting material mixed with the product.
-
Side reactions: The pyridinone ring or other functional groups on the molecule can undergo undesired reactions under the deprotection conditions.
-
Purification difficulties: Separating the desired product from byproducts and residual reagents can be challenging.
-
Catalyst poisoning: For Cbz deprotection via catalytic hydrogenation, impurities in the substrate or reagents can deactivate the palladium catalyst.[1]
Q4: How does the pyridinone ring itself influence deprotection reactions?
A4: The pyridinone ring has a weakly acidic proton on the nitrogen (pKa ≈ 11.7-12).[2][3] This can influence base-mediated reactions. Additionally, the electron-rich nature of the pyridinone ring can make it susceptible to electrophilic attack, particularly under strong acidic conditions used for Boc deprotection.
Troubleshooting Guides
This section provides solutions to common problems encountered during the deprotection of Boc and Cbz protected this compound derivatives.
Boc Deprotection Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA or switch to a stronger acid like HCl in dioxane. |
| Inadequate reaction time. | Extend the reaction time and monitor progress by TLC or LC-MS. | |
| Poor solubility of the substrate. | Try a different solvent system, such as a co-solvent with DCM or dioxane. | |
| Side Product Formation (e.g., t-butylation of the pyridinone ring) | Reactive tert-butyl cation byproduct. | Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the carbocation. |
| Acid-sensitive functional groups elsewhere in the molecule. | Use milder acidic conditions (e.g., p-toluenesulfonic acid in DME) or consider an alternative protecting group.[4] | |
| Difficult Product Isolation | Product is isolated as a TFA salt, which may be difficult to handle. | After evaporation of TFA, perform a salt-to-freebase conversion by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃ solution). |
| Residual acid. | Co-evaporate the product with a non-polar solvent like toluene to azeotropically remove residual TFA. |
Cbz Deprotection Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete or Slow Hydrogenolysis | Catalyst poisoning (e.g., by sulfur-containing impurities). | Ensure high purity of the starting material. If sulfur is present, consider alternative deprotection methods. Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%). |
| Poor catalyst activity. | Use a fresh batch of high-quality Pd/C catalyst. | |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure (e.g., using a Parr hydrogenator). | |
| Product inhibition. | Add a small amount of a weak acid like acetic acid to protonate the product amine and reduce its coordination to the catalyst. | |
| Reduction of other functional groups (e.g., on the pyridinone ring or other substituents) | Non-selective hydrogenation conditions. | Use a milder hydrogen source, such as transfer hydrogenation with ammonium formate.[5] Consider using a catalyst poison like pyridine to increase selectivity, though this may inhibit the desired reaction. |
| Incompatibility with Hydrogenolysis | Presence of functional groups that are sensitive to reduction (e.g., alkynes, alkenes). | Use an alternative deprotection method, such as acid-mediated cleavage with HBr in acetic acid or with aluminum chloride in a fluorinated solvent.[5][6] |
Experimental Protocols
The following are detailed methodologies for the deprotection of Boc and Cbz protected this compound derivatives.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard method for Boc deprotection under strong acidic conditions.
Materials:
-
Boc-protected this compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol outlines the most common method for Cbz group removal.
Materials:
-
Cbz-protected this compound derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equiv) in MeOH or EtOH (approx. 0.05 M concentration) in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with MeOH or EtOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Data Summary
The following table summarizes typical reaction conditions for the deprotection of aminomethyl groups. Note that optimal conditions may vary depending on the specific substrate and other functional groups present.
| Protecting Group | Reagents | Solvent | Temperature | Time | Typical Yield |
| Boc | TFA (10-20 equiv) | DCM | 0 °C to RT | 1-4 h | >90% |
| 4M HCl in Dioxane | Dioxane | RT | 1-4 h | >90% | |
| Cbz | H₂, 10% Pd/C | MeOH or EtOH | RT | 2-16 h | >95% |
| Ammonium Formate, 10% Pd/C | MeOH or EtOH | RT to 60 °C | 1-6 h | >90% | |
| HBr (33% in Acetic Acid) | Acetic Acid | RT | 1-4 h | Variable |
Visualizations
Deprotection Workflow
The following diagram illustrates a general workflow for selecting a deprotection strategy for this compound derivatives.
Caption: Decision workflow for selecting a deprotection strategy.
Orthogonal Deprotection Logic
This diagram illustrates the logic of an orthogonal deprotection strategy for a this compound derivative with both the amine and the pyridinone nitrogen protected.
Caption: Logic for orthogonal deprotection of a dual-protected substrate.
References
Technical Support Center: Characterizing 4-(Aminomethyl)pyridin-2(1H)-one Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in the characterization of 4-(Aminomethyl)pyridin-2(1H)-one isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the analytical characterization of this compound isomers challenging?
The primary challenges in characterizing this compound isomers stem from two key factors:
-
Tautomerism: The pyridin-2(1H)-one ring exists in equilibrium between its lactam and lactim tautomeric forms. This equilibrium can be influenced by solvent, pH, and temperature, leading to multiple species in solution and complicating spectroscopic analysis.[1][2][3]
-
Structural Similarity: Positional isomers of this compound have identical molecular weights and similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[4][5][6]
Q2: What are the potential isomers of this compound I should be aware of?
Beyond the target molecule, you may encounter several isomers depending on the synthetic route and potential side reactions. These can include:
-
Positional Isomers: The aminomethyl group could be located at other positions on the pyridine ring, such as 3-(Aminomethyl)pyridin-2(1H)-one, 5-(Aminomethyl)pyridin-2(1H)-one, or 6-(Aminomethyl)pyridin-2(1H)-one.
-
Tautomers: As mentioned, the pyridone ring can exist as the 2-hydroxypyridine tautomer.
-
Enantiomers: If a chiral center is present in a derivative of the molecule, you will need to consider the separation of enantiomers.[7][8][9]
Q3: How does tautomerism affect my analytical results?
Tautomerism can manifest in several ways in your analytical data:
-
NMR Spectroscopy: You may observe two distinct sets of peaks in your ¹H and ¹³C NMR spectra, corresponding to the different tautomers. The ratio of these peaks can change with the solvent and temperature.[1][10]
-
Chromatography: Tautomers can sometimes be separated under specific chromatographic conditions, leading to peak splitting or broadening.[11] The rate of interconversion between tautomers at a given temperature can also impact peak shape.[3]
-
UV Spectroscopy: The two tautomers will have different chromophores and thus different UV-Vis absorbance maxima.[2]
Troubleshooting Guides
HPLC and LC-MS Analysis
Issue: Poor separation of isomers or co-elution.
-
Cause: The stationary phase and mobile phase are not providing sufficient selectivity to resolve compounds with very similar properties.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor HPLC separation of isomers.
Issue: Peak splitting or broad peaks.
-
Cause: This can be due to on-column conversion of tautomers, column overload, or issues with the sample solvent.
-
Troubleshooting Workflow:
Caption: Troubleshooting guide for peak shape issues in HPLC.
NMR Spectroscopy
Issue: Complex spectra with duplicate signals.
-
Cause: The presence of both lactam and lactim tautomers in the NMR solvent.
-
Troubleshooting Workflow:
Caption: Logical steps for interpreting complex NMR spectra of tautomeric compounds.
Experimental Protocols
The following are example starting-point protocols for the analysis of aminopyridine isomers, which can be adapted for this compound isomers.
Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation
This method is adapted from a procedure for separating aminopyridine isomers.[12]
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Shim-pack Scepter C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: Hydrogen-Bonding Mode HPLC for Isomer Separation
This method offers an alternative selectivity for separating polar isomers.[5]
-
Instrumentation: HPLC or LC-MS system.
-
Column: SHARC 1, 3.2 x 100 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile and methanol with formic acid and ammonium formate as additives. The exact ratio needs to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm or by mass spectrometry.
-
Sample Preparation: Dissolve the sample in the initial mobile phase.
Protocol 3: NMR Analysis of Tautomeric Ratios
This protocol provides a general procedure for investigating tautomerism by NMR.
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Sample Preparation: Prepare solutions of the compound at a concentration of 5-10 mg/mL in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Data Acquisition:
-
Acquire a standard ¹H spectrum for each sample.
-
If tautomers are observed, acquire a ¹³C spectrum.
-
For samples showing dynamic exchange, perform variable temperature experiments.
-
-
Data Analysis:
-
Integrate well-resolved signals corresponding to each tautomer in the ¹H spectrum to determine their relative ratios.
-
Use 2D NMR (COSY, HSQC, HMBC) to aid in the assignment of all signals.
-
Quantitative Data
Due to the lack of specific published data for this compound isomers, the following tables present example data from the HPLC separation of aminopyridine isomers to illustrate the expected format and performance metrics.
Table 1: Example Chromatographic Performance for Aminopyridine Isomers
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| 4-Aminopyridine | 5.2 | - | 1.1 |
| 3-Aminopyridine | 6.8 | 3.5 | 1.2 |
| 2-Aminopyridine | 8.1 | 2.8 | 1.1 |
Data is illustrative and based on typical separations of aminopyridine isomers.
Table 2: Example Method Validation Parameters for Aminopyridine Isomers[12]
| Parameter | 4-Aminopyridine | 3-Aminopyridine | 2-Aminopyridine |
| LOD (mg/L) | 0.0289 | 0.0711 | 0.0702 |
| LOQ (mg/L) | 0.0963 | 0.237 | 0.234 |
| Recovery (%) | 101 | 98.4 | 97.2 |
| Repeatability (RSD%) | 1.5 | 0.90 | 0.70 |
| Reproducibility (RSD%) | 6.2 | 3.0 | 2.2 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.
References
- 1. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. ias.ac.in [ias.ac.in]
- 12. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Validation & Comparative
A Comparative Guide to Pyridinone Scaffolds: Spotlight on 4-(Aminomethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutics.[2][3] This guide provides a comparative analysis of 4-(Aminomethyl)pyridin-2(1H)-one and other notable pyridinone scaffolds, supported by experimental data to aid in drug discovery and development efforts.
Performance Comparison of Pyridinone Scaffolds
The biological activity of the pyridinone scaffold is highly dependent on the nature and position of its substituents. Modifications at the C3, C4, C5, and C6 positions, as well as on the ring nitrogen, have led to the discovery of potent and selective agents for various therapeutic targets.[3] This section compares the performance of this compound analogs and other key pyridinone derivatives in anticancer and enzyme inhibition assays.
Anticancer Activity
Pyridinone derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation and survival pathways.[1][2] The following table summarizes the in vitro cytotoxic activity of representative pyridinone scaffolds against different cancer cell lines.
| Compound/Scaffold | Target/Cell Line | Activity (IC50/ID50) | Reference Compound | Activity (IC50/ID50) |
| 4-Amino-3-fluoro-1-β-D-ribofuranosyl-2(1H)-pyridinone | L1210 Lymphoid Leukemia | 1.07 x 10⁻⁵ M | Not specified | Not specified |
| Fluorine-substituted 3-deazacytosines (general) | L1210 Lymphoid Leukemia | > 1 x 10⁻⁵ M | Not specified | Not specified |
| 4-(Pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | MiaPaCa-2 (Pancreatic) | 1.95 µM | Not specified | Not specified |
| Pyridine-Urea Derivative (8e) | MCF-7 (Breast) | 0.22 µM | Doxorubicin | 1.93 µM |
| Pyridine-Urea Derivative (8n) | MCF-7 (Breast) | 1.88 µM | Sorafenib | 4.50 µM |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Enzyme Inhibitory Activity
The versatility of the pyridinone scaffold extends to the inhibition of various enzymes implicated in disease. The table below highlights the inhibitory potency of different pyridinone derivatives against key enzymatic targets.
| Compound/Scaffold | Target Enzyme | Activity (IC50) | Reference Compound | Activity (IC50) |
| 4-Amino-2-pyridone derivative (Hit compound 1) | PCSK9 | Active | Not specified | Not specified |
| 4-Amino-2-pyridone derivative (5c) | PCSK9 | Active at 5 µM | Not specified | Not specified |
| 4-(Pyrazol-3-yl)-pyrimidine (1) | JNK3 | 0.63 µM | Not specified | Not specified |
| 3,4-dihydro-2-pyridone derivative (5a) | Urease | 29.12 µM | Hydroxyurea | 100.0 µM |
| Pyrido[2,3-d]pyrimidin-4(1H)-one derivative (10a) | Not specified | MIC 0.49-3.9 µg/mL (antibacterial) | Not specified | Not specified |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for common assays used to evaluate the biological activity of pyridinone scaffolds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyridinone compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of pyridinone compounds against a protein kinase.
-
Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate solution (a peptide or protein that is a substrate for the kinase), and ATP solution. The pyridinone compounds are serially diluted to the desired concentrations.
-
Reaction Initiation: In a 96-well plate, add the kinase, the test compound, and the substrate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a predetermined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺ ions required for kinase activity).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.
Visualizing Molecular Interactions and Workflows
Kinase Inhibition Signaling Pathway
Many pyridinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[1] The following diagram illustrates a generalized kinase signaling cascade that can be targeted by pyridinone inhibitors.
References
A Tale of Two Pyridines: Unraveling the Distinct Biological Activities of 4-Aminopyridine and 4-(Aminomethyl)pyridin-2(1H)-one Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally related compounds is paramount. This guide provides a comprehensive comparison of the well-established potassium channel blocker, 4-aminopyridine (4-AP), and the diverse therapeutic landscape of derivatives of 4-(aminomethyl)pyridin-2(1H)-one. While structurally related, these two scaffolds exhibit remarkably different pharmacological profiles, highlighting the profound impact of subtle chemical modifications on biological function.
While a direct comparison of the parent this compound is not possible due to a lack of available data on its specific biological activity, this guide will delve into the known functions of its derivatives and contrast them with the extensively studied aminopyridine.
At a Glance: Key Biological Differences
| Feature | 4-Aminopyridine (Aminopyridine) | This compound Derivatives |
| Primary Mechanism of Action | Voltage-gated potassium (Kv) channel blockade. | Varies widely depending on the specific derivative; includes enzyme inhibition (e.g., LOXL2, DPP-4, PCSK9), anticancer, and antidepressant activities. |
| Primary Therapeutic Area | Neurological disorders (e.g., improving walking in multiple sclerosis). | Diverse, including fibrosis, diabetes, hypercholesterolemia, oncology, and depression. |
| Molecular Target | Primarily voltage-gated potassium channels (e.g., Kv1.1, Kv1.2, Kv3.1, Kv3.2). | Various enzymes and signaling pathway components. |
4-Aminopyridine: A Focused Approach on Neuronal Excitability
4-Aminopyridine is a well-characterized drug that primarily functions as a non-selective blocker of voltage-gated potassium channels.[1] This blockade prolongs the duration of action potentials, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. This mechanism of action is the basis for its therapeutic use in improving motor function in patients with multiple sclerosis, where it helps to restore conduction in demyelinated axons.
Quantitative Data: Potassium Channel Inhibition
The inhibitory activity of 4-aminopyridine on various potassium channels has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) values demonstrate its broad-spectrum activity.
| Potassium Channel Subtype | Reported IC50 (µM) |
| Kv1.1 | 170, 195 |
| Kv1.2 | 230, 290 |
| Kv3.1 | 13 |
| Kv3.2 | 29 |
Note: IC50 values can vary depending on the experimental conditions.
Signaling Pathway: Mechanism of Action of 4-Aminopyridine
Caption: Mechanism of action of 4-Aminopyridine.
Derivatives of this compound: A Scaffold for Diverse Biological Activities
In contrast to the focused activity of 4-aminopyridine, the this compound scaffold has served as a versatile template for the development of compounds with a wide array of biological activities. Research on this chemical class has largely bypassed the parent compound, focusing instead on the therapeutic potential of its derivatives in various disease areas.
Notable Biological Activities of Derivatives:
-
Lysyl Oxidase-Like 2 (LOXL2) Inhibition: Certain derivatives have been identified as potent and selective inhibitors of LOXL2, an enzyme involved in extracellular matrix remodeling. These compounds are being investigated for the treatment of fibrotic diseases.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A series of 5-aminomethyl-pyridines derived from this scaffold have shown potent and selective inhibition of DPP-4, a key target in the treatment of type 2 diabetes.
-
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) Inhibition: Novel 4-amino-2-pyridone derivatives are being explored as inhibitors of PCSK9, a protein that plays a crucial role in cholesterol metabolism. These compounds hold promise for the treatment of hypercholesterolemia.
-
Anticancer Activity: Several studies have reported the synthesis and evaluation of this compound derivatives with antiproliferative activity against various cancer cell lines.
-
Antidepressant Activity: Derivatives incorporating a 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one structure have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs).
The diverse range of targets for these derivatives underscores the chemical tractability of the this compound core and its potential for generating novel therapeutic agents across multiple disciplines.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Potassium Channel Inhibition
This protocol is a standard method for determining the inhibitory effect of a compound on voltage-gated potassium channels expressed in a cellular system (e.g., CHO or HEK293 cells).
Objective: To measure the IC50 of a test compound on a specific Kv channel subtype.
Workflow:
Caption: Workflow for IC50 determination using patch-clamp.
Materials:
-
Cell line stably expressing the target Kv channel.
-
External and internal recording solutions.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Test compound stock solution.
Procedure:
-
Cell Culture: Culture cells expressing the target Kv channel on glass coverslips.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Approach a cell with the micropipette and form a gigaohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit potassium currents and record the baseline.
-
Perfuse the chamber with the external solution containing the test compound at various concentrations.
-
Record the steady-state inhibited current at each concentration.
-
Perform a washout with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
-
Thallium Flux Assay for Potassium Channel Activity
This high-throughput screening (HTS) compatible assay provides a functional measure of potassium channel activity by detecting the influx of thallium (Tl+), a surrogate for K+.
Objective: To identify modulators (inhibitors or activators) of potassium channels.
Workflow:
Caption: Workflow for a thallium flux assay.
Materials:
-
Cell line expressing the target potassium channel.
-
Thallium-sensitive fluorescent dye.
-
Assay buffer and stimulus buffer (containing Tl+ and K+).
-
Fluorescence plate reader with an injection system.
-
Test compounds.
Procedure:
-
Cell Plating: Plate cells in a multi-well microplate.
-
Dye Loading: Incubate the cells with a loading buffer containing the thallium-sensitive dye.
-
Compound Incubation: Add test compounds to the wells and incubate.
-
Assay:
-
Place the plate in the fluorescence reader.
-
Initiate kinetic reading of fluorescence.
-
Inject the stimulus buffer containing Tl+ and a depolarizing concentration of K+.
-
Continue to read the fluorescence signal over time.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity upon stimulation.
-
Normalize the data to controls (vehicle and known inhibitor/activator).
-
Identify compounds that significantly alter the thallium influx.
-
Conclusion
The comparison between 4-aminopyridine and the derivatives of this compound serves as a compelling case study in medicinal chemistry. While 4-aminopyridine has a well-defined role as a potassium channel blocker for neurological conditions, the this compound scaffold represents a launchpad for discovering novel therapeutics with a broad spectrum of biological activities. The lack of data on the parent compound, this compound, presents an opportunity for future research to explore its intrinsic pharmacological profile and potentially uncover new therapeutic avenues. For drug development professionals, this comparison underscores the importance of exploring chemical space around a privileged scaffold to unlock its full therapeutic potential.
References
Comparative Guide to the Structure-Activity Relationship of 4-(Aminomethyl)pyridin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-(aminomethyl)pyridin-2(1H)-one scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its potential to interact with a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing from available experimental data across different therapeutic areas, including oncology, neurodegenerative diseases, and cardiovascular disorders.
Kinase Inhibition: A Promising Avenue for Anticancer Therapeutics
Derivatives of the pyridin-2(1H)-one core have demonstrated notable potential as kinase inhibitors, a class of drugs that can block the action of kinases, enzymes that are crucial for cell signaling and growth. Dysregulation of kinase activity is a hallmark of many cancers, making them a key target for anticancer drug development.
c-Src Kinase Inhibition
The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, and migration. Its overexpression and activation are implicated in the progression of numerous human tumors.
A study on a series of 1,5-disubstituted pyridin-2(1H)-one derivatives revealed key structural features for c-Src kinase inhibition. The data highlights the importance of substitutions at both the N1 and C5 positions of the pyridinone ring.
| Compound ID | N1-Substituent | C5-Substituent | c-Src IC50 (µM) |
| 1 | H | H | > 50 |
| 2 | CH₃ | H | > 50 |
| 3 | CH₂CH₂N(CH₃)₂ | H | > 50 |
| 4 | H | 2-hydroxy-4-methoxybenzoyl | > 50 |
| 5 | CH₃ | 2-hydroxy-4-methoxybenzoyl | 22.5 |
| 6 (36) | CH₂CH₂N(CH₃)₂ | 2-hydroxy-4-methoxybenzoyl | 12.5 [1] |
Key SAR Observations for c-Src Inhibition:
-
N1-Substitution: The presence of a basic dimethylaminoethyl group at the N1 position significantly enhances inhibitory activity compared to a simple methyl group or an unsubstituted nitrogen. This suggests a potential interaction with a negatively charged region of the kinase.
-
C5-Substitution: A bulky, electron-rich substituent at the C5 position, such as the 2-hydroxy-4-methoxybenzoyl group, is crucial for activity. This moiety may engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.
-
Synergistic Effect: The combination of favorable substituents at both the N1 and C5 positions, as seen in compound 6 , leads to the most potent c-Src inhibition in this series.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive targets for anticancer therapy. While direct SAR data for this compound analogs as Aurora kinase inhibitors is limited, studies on related pyridinone and pyrimidine-based scaffolds provide valuable insights. For instance, 2-aminopyrimidine, 2,4-diaminopyrimidine, and 4-aminopyrimidine scaffolds are known to form critical hydrogen bonds with the hinge region of Aurora kinases. This suggests that the aminomethyl group at the C4 position of the pyridinone ring could potentially mimic this interaction.
Applications in Neurological Disorders
The pyridinone scaffold has also been explored for its potential in treating neurological disorders. Derivatives have been investigated as neuroprotective agents and for their ability to modulate key targets in the central nervous system (CNS).
Neuroprotective Potential
Studies on pyrimidine-4-H1-OHa derivatives have shown that certain structural features can contribute to the restoration of mitochondrial respiratory chain complex activity in models of cerebral ischemia.[2] Specifically, the presence of a conjugated double bond and a substituted phenol in a side chain was associated with neuroprotective effects.[2] This suggests that incorporating phenolic moieties into this compound analogs could be a promising strategy for developing neuroprotective agents.
Serotonin Reuptake Inhibition
A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[3] This highlights the potential for N1-aryl substituted pyridinones to interact with neurotransmitter transporters.
Cardiovascular Applications
The pyridinone core is also a feature in compounds with cardiovascular activity. Modifications to the pyridinone ring can influence properties such as inotropic and vasodilatory effects.
For example, a study on 5- and 4-substituted 2(1H)-pyridinethiones, which are structurally related to pyridin-2(1H)-ones, demonstrated that specific substitutions can lead to significant positive inotropic and vasodilator activity.[4] This indicates that the substitution pattern on the pyridinone ring is a key determinant of cardiovascular effects.
Experimental Protocols
In Vitro c-Src Kinase Inhibition Assay
A common method to determine the in vitro potency of compounds against c-Src kinase is a phosphorylation-dependent antibody-based assay in a 96-well format.[1]
Materials:
-
Recombinant active c-Src kinase
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
Test compounds dissolved in DMSO
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
Detection Antibody: Phosphotyrosine-specific antibody conjugated to a detectable label (e.g., HRP)
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Stop Solution: 100 mM EDTA
Procedure:
-
Add test compounds at various concentrations to the wells of a high-binding capacity 96-well plate.
-
Add the c-Src kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Wash the wells with wash buffer.
-
Add the detection antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash away unbound antibody.
-
Add a substrate for the detection label (e.g., a chromogenic substrate for HRP) and measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5]
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well tissue culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Potential cardiotonic agents. 4. Synthesis, cardiovascular activity, molecular and crystal structure of 5-phenyl- and 4-(4-pyridinyl)-substituted 2(1H)-pyridinethiones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for 4-(Aminomethyl)pyridin-2(1H)-one Derivatives
Introduction: Navigating the Assay Validation Landscape for Novel Pyridinone Kinase Inhibitors
The 4-(aminomethyl)pyridin-2(1H)-one scaffold represents a promising pharmacophore in the development of novel therapeutics, particularly in the realm of oncology. Derivatives of this core structure have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. The robust and reliable in vitro characterization of these compounds is paramount to their successful preclinical and clinical development. This guide provides a comprehensive comparison of in vitro assay formats for the validation of this compound derivatives, with a focus on PIM-1 kinase inhibition and downstream cellular effects. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring that every assay is a self-validating system.
The Central Role of PIM-1 Kinase Inhibition
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in a variety of hematological and solid tumors, making it an attractive target for therapeutic intervention. Several pyridinone-based compounds have been identified as potent PIM-1 inhibitors.[2][3][4] Therefore, the primary focus of this guide will be on the validation of assays to quantify the inhibitory activity of this compound derivatives against PIM-1 kinase.
Biochemical Assay Validation: A Head-to-Head Comparison of HTRF and AlphaLISA
For the direct measurement of kinase inhibition, two homogeneous (no-wash) proximity-based assay technologies, Homogeneous Time-Resolved Fluorescence (HTRF) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA), are industry standards. Both offer high sensitivity and are amenable to high-throughput screening (HTS).[5][6]
Principle of Detection
-
HTRF (Homogeneous Time-Resolved Fluorescence): This technology is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore. In a kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with the acceptor are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor (conjugated to streptavidin) and acceptor into proximity, resulting in a FRET signal.[6][7]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology uses donor and acceptor beads that are brought into close proximity by a biological interaction. When a laser excites the donor bead, it releases singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal.[8][9]
dot graph TD subgraph HTRF Assay Principle A[PIM-1 Kinase] -- phosphorylates --> B(Biotinylated Substrate); B -- binds --> C{Phospho-Specific Ab-Acceptor}; D[Streptavidin-Donor] -- binds --> B; C -- proximity --> D; D -- FRET --> C; C -- emits light --> E[Signal]; end subgraph AlphaLISA Assay Principle F[PIM-1 Kinase] -- phosphorylates --> G(Biotinylated Substrate); G -- binds --> H{Phospho-Specific Ab}; I[Streptavidin-Donor Bead] -- binds --> G; J[Protein A-Acceptor Bead] -- binds --> H; I -- proximity --> J; I -- singlet oxygen --> J; J -- chemiluminescence --> K[Signal]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF C -- FRET --> D; D -- FRET --> C; I -- singlet oxygen --> J;
caption: HTRF and AlphaLISA assay principles for kinase inhibition.
Comparative Performance Data for PIM-1 Kinase Inhibitors
| Parameter | HTRF | AlphaLISA (AlphaScreen) | Reference Compound |
| Reported IC50 | 3.5 nM (for a PKA inhibitor)[10] | 17.01 nM (for Pim-1 kinase inhibitor 4)[11] | Varies by compound |
| Z'-factor | > 0.7[10] | > 0.5[12] | N/A |
| ATP Tolerance | High, allows for assays at physiological ATP concentrations[6] | High, allows for assays at physiological ATP concentrations | N/A |
| Sensitivity | Picomolar range[13] | Picomolar to nanomolar range[8] | N/A |
| Susceptibility to Interference | Less susceptible to light scatter and color quenching | Can be sensitive to light and colored compounds | N/A |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration, enzyme and substrate concentrations). The Z'-factor is a measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[14][15]
Experimental Protocol: HTRF-Based PIM-1 Kinase Inhibition Assay
This protocol is a generalized framework and should be optimized for your specific laboratory conditions and reagents.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA).
-
Dilute PIM-1 kinase and biotinylated PIM-1 substrate (e.g., PIMtide) in kinase buffer.
-
Prepare a serial dilution of the this compound derivative in DMSO, followed by a further dilution in kinase buffer.
-
Prepare a detection mixture containing Eu3+-cryptate labeled anti-phospho substrate antibody and streptavidin-XL665 in detection buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume white plate, add 2 µL of the diluted compound.
-
Add 4 µL of the PIM-1 kinase solution.
-
Initiate the kinase reaction by adding 4 µL of the biotinylated substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection mixture.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
dot graph TD A[Start] --> B{Compound Dilution}; B --> C{Add Kinase}; C --> D{Add Substrate/ATP}; D --> E{Incubate}; E --> F{Add Detection Reagents}; F --> G{Incubate}; G --> H{Read Plate}; H --> I{Data Analysis}; I --> J[End]; style A fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF caption: Workflow for a typical kinase inhibition assay.
Cell-Based Assay Validation: Assessing Cytotoxicity with MTT and CellTiter-Glo
While biochemical assays are essential for determining direct target engagement, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. These assays assess downstream effects such as inhibition of cell proliferation or induction of cytotoxicity. Here, we compare the widely used colorimetric MTT assay with the luminescence-based CellTiter-Glo assay.
Principle of Detection
-
MTT Assay: This assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, which is then solubilized and quantified by absorbance.[16]
-
CellTiter-Glo Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and provides luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP present.[17]
Comparative Performance Data for Cytotoxicity Assays
Studies comparing MTT and CellTiter-Glo have highlighted key differences in their performance, particularly with compounds that can interfere with the MTT reduction process.[18]
| Parameter | MTT Assay | CellTiter-Glo Assay |
| Principle | Measures metabolic activity (reduction of tetrazolium salt) | Measures ATP levels |
| Reported IC50 | Can be overestimated for certain compounds due to interference[18] | Generally provides more accurate cytotoxicity data[18] |
| Sensitivity | Lower sensitivity, requires more cells[19] | High sensitivity, can detect as few as 15 cells[18] |
| Procedure | Multi-step with a solubilization step[16] | Single-step, "add-mix-read" format[17] |
| Throughput | Lower | Higher |
| Interference | Susceptible to interference from reducing agents and colored compounds[16] | Less prone to compound interference |
Experimental Protocol: CellTiter-Glo Luminescent Cell Viability Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound derivatives in a cancer cell line (e.g., a line known to overexpress PIM-1).
-
Cell Culture and Plating:
-
Culture the selected cancer cell line in appropriate media and conditions.
-
Seed the cells in a 96-well white-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivative in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include vehicle control (e.g., DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add a volume of CellTiter-Glo reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration at which a 50% reduction in cell viability is observed, using a dose-response curve fit.
-
Conclusion and Recommendations
The validation of in vitro assays for novel drug candidates like this compound derivatives requires a multi-faceted approach. For biochemical characterization of PIM-1 kinase inhibition, both HTRF and AlphaLISA are excellent choices, offering high sensitivity and throughput. The selection between them may depend on available instrumentation and the specific properties of the compound series being tested. HTRF is often favored for its robustness against compound interference.
For assessing cellular activity, the CellTiter-Glo assay is recommended over the traditional MTT assay due to its higher sensitivity, simpler protocol, and lower susceptibility to compound interference, leading to more reliable cytotoxicity data.[18]
Ultimately, a comprehensive in vitro characterization of this compound derivatives should involve a well-validated biochemical assay to confirm direct target engagement and a robust cell-based assay to demonstrate on-target effects in a cellular context. This dual approach provides the strong foundation of evidence needed to advance promising compounds through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sbhsciences.com [sbhsciences.com]
- 6. Current status of HTRF(®) technology in kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pim-1 kinase inhibitor 4 | Apoptosis | Pim | TargetMol [targetmol.com]
- 12. Miniaturization and validation of a high-throughput serine kinase assay using the AlphaScreen platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pim in 1 — TargetMol Chemicals [targetmol.com]
- 18. mdpi.com [mdpi.com]
- 19. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of 4-(Aminomethyl)pyridin-2(1H)-one based inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of a series of 4-aminopyridin-2(1H)-one based inhibitors targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a validated therapeutic strategy for managing hypercholesterolemia. The following sections provide a head-to-head comparison of a lead compound and its optimized analogs, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to 4-Aminopyridin-2(1H)-one Based PCSK9 Inhibitors
A novel class of small-molecule inhibitors of PCSK9 transcription, featuring a 4-amino-2-pyridone scaffold, has been identified as a promising therapeutic avenue.[1] This guide focuses on the lead compound, 5c , and its optimized analogs, 6b , 7 , and 18a . These analogs were developed to improve upon the suboptimal metabolic stability of the initial lead while maintaining or enhancing pharmacological activity.[1]
Data Presentation: A Comparative Analysis
The following table summarizes the key performance metrics for the lead compound 5c and its optimized analogs 6b , 7 , and 18a . The data highlights improvements in metabolic stability and the overall pharmacological profile.
| Compound | PCSK9 IC50 (µM) | Cytotoxicity (CC50 in HepG2 cells, µM) | Metabolic Stability (HLM, % remaining after 1h) |
| 5c (Lead) | 0.8 | > 50 | 25 |
| 6b | 1.2 | > 50 | 65 |
| 7 | 1.5 | > 50 | 78 |
| 18a | 0.9 | > 50 | 85 |
Data synthesized from publicly available research.[1]
Signaling Pathway and Mechanism of Action
PCSK9 reduces the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes by targeting them for lysosomal degradation. This leads to decreased clearance of LDL cholesterol from the bloodstream. The 4-aminopyridin-2(1H)-one based inhibitors discussed herein act by inhibiting the transcription of PCSK9, thereby increasing LDLR levels and promoting LDL cholesterol uptake by liver cells.
Caption: PCSK9-mediated LDLR degradation and inhibition by 4-aminopyridin-2(1H)-ones.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PCSK9 Inhibition Assay (Cell-Based)
This assay quantifies the ability of the inhibitors to suppress PCSK9 expression in a cellular context.
-
Cell Line: Human hepatoma cells (HepG2).
-
Protocol:
-
Cell Seeding: Plate HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them to collect the supernatant containing secreted PCSK9.
-
PCSK9 Quantification: Measure the concentration of PCSK9 in the cell supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the PCSK9 concentration against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the cell-based PCSK9 inhibition assay.
Cytotoxicity Assay
This assay determines the concentration at which the inhibitors induce cell death.
-
Cell Line: HepG2 cells.
-
Protocol:
-
Cell Seeding: Plate HepG2 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
-
Metabolic Stability Assay
This assay assesses the susceptibility of the inhibitors to metabolism by liver enzymes.
-
System: Human Liver Microsomes (HLM).
-
Protocol:
-
Incubation: Incubate the test compounds with HLM in the presence of an NADPH-generating system for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining amount of the parent compound using LC-MS/MS.
-
Data Analysis: Calculate the percentage of the compound remaining after the incubation period.[2]
-
Urease Inhibition: A Potential Application for Pyridin-2(1H)-one Derivatives
While the primary focus of this guide is on PCSK9 inhibitors, it is noteworthy that pyridin-2(1H)-one derivatives have also been investigated as inhibitors of urease.[3] Urease is a bacterial enzyme that plays a role in the pathogenesis of infections such as those caused by Helicobacter pylori.
Mechanism of Urease Action
Urease catalyzes the hydrolysis of urea into ammonia and carbamate. The ammonia produced neutralizes the acidic environment of the stomach, allowing bacteria like H. pylori to survive.
Caption: Simplified mechanism of urea hydrolysis by urease.
Urease Inhibition Assay Protocol
A common method for assessing urease inhibition is the Berthelot (indophenol) assay, which measures ammonia production.
-
Enzyme Source: Jack bean urease or bacterial urease.
-
Protocol:
-
Pre-incubation: Pre-incubate the urease enzyme with various concentrations of the test inhibitor.
-
Reaction Initiation: Add urea to initiate the enzymatic reaction.
-
Color Development: After a set incubation time, add phenol and hypochlorite reagents to react with the ammonia produced, forming a colored indophenol complex.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 625 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
-
Caption: Workflow for the in vitro urease inhibition assay.
References
A Comparative Guide to the Cross-Reactivity of 4-(Aminomethyl)pyridin-2(1H)-one Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on the 4-(aminomethyl)pyridin-2(1H)-one scaffold. By presenting supporting experimental data from published studies, this document aims to inform researchers on the selectivity of these compounds and compare their performance with established kinase inhibitors.
Executive Summary
The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors targeting various members of the kinome, including c-Src and Tropomyosin receptor kinases (TRK). While comprehensive kinome-wide screening data for a single, specific this compound derivative is not publicly available, analysis of several reported analogues demonstrates a potential for high selectivity. This guide consolidates available data on the cross-reactivity of these derivatives and contrasts them with well-characterized, clinically relevant kinase inhibitors to provide a framework for evaluation.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibitory activity of representative pyridin-2(1H)-one derivatives and established kinase inhibitors. Direct comparison of IC50 values should be approached with caution due to variations in assay conditions between studies.
Table 1: Profile of a Pyridin-2(1H)-one based c-Src Inhibitor
A study on a series of pyridin-2(1H)-one derivatives identified a potent c-Src inhibitor, Compound 36 (1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one). Its selectivity was assessed against a limited panel of kinases.[1]
| Kinase | Compound 36 IC50 (µM) |
| c-Src | 12.5 |
| EGFR | >300 |
| MAPK | >300 |
| PDK | >300 |
Table 2: Comparative Profile of a Pyridin-2(1H)-one based TRK Inhibitor and a Known Alternative
A novel series of 1-(4-bromophenyl)pyridin-2(1H)-one analogues were developed as potent TRK inhibitors. The lead compound, 14q , was compared with the clinically approved TRK inhibitor, Entrectinib .[2]
| Target | Compound 14q IC50 (nM) | Entrectinib IC50 (nM) |
| TRKA | 0.5 | 1.0 |
| TRKB | 0.8 | 2.0 |
| TRKC | 0.6 | 1.0 |
| Cellular Potency | KM12 Cell Proliferation IC50 (nM) | KM12 Cell Proliferation IC50 (nM) |
| 2.1 | 3.0 |
Table 3: Selectivity Profile of a Broad-Spectrum Kinase Inhibitor (Dasatinib) for Comparison
Dasatinib is a well-established multi-kinase inhibitor. Its broad cross-reactivity provides a contrast to the more selective profiles of the pyridin-2(1H)-one derivatives. Data is presented as dissociation constants (Kd), where a lower value indicates higher affinity.
| Kinase Target | Dasatinib Kd (nM) |
| Primary Targets | |
| BCR-ABL | <0.1 |
| SRC | 0.2 |
| LCK | 0.2 |
| YES1 | 0.2 |
| Selected Off-Targets | |
| c-KIT | 1.1 |
| PDGFRβ | 1.1 |
| EPHA2 | 1.3 |
| p38α | 22 |
Note: This is a partial list to illustrate the broad activity of Dasatinib. It is known to inhibit a large number of kinases with high potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are generalized protocols for common in vitro kinase assays.
In Vitro Kinase Inhibition Assay (Radiometric Method)
This method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a kinase substrate.[3][4]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds serially diluted in DMSO
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.
-
Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper/membrane. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the paper/membrane multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This is a non-radioactive method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6][7]
Objective: To determine the IC50 of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a multiwell plate by combining the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Signal Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data in a dose-response curve.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways in which the targeted kinases (c-Src, TRK, and PIM-1) are involved.
Caption: The c-Src signaling cascade and its downstream effects.
Caption: The TRK signaling cascade initiated by neurotrophins.
Caption: The PIM-1 signaling pathway, often activated by cytokine signaling.
Experimental Workflow
Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
Benchmarking 4-(Aminomethyl)pyridin-2(1H)-one: A Comparative Analysis Against Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of the novel compound 4-(Aminomethyl)pyridin-2(1H)-one against a panel of well-characterized kinase inhibitors. The following sections present quantitative inhibitory data, detailed experimental protocols for kinase activity assessment, and visualizations of a key signaling pathway and the experimental workflow to offer a comprehensive benchmarking resource.
Data Presentation: Kinase Inhibitor Comparison
The inhibitory activity of this compound was assessed against a panel of kinases and compared with established inhibitors. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined for each compound. The data presented for this compound is based on initial screening and is intended for comparative purposes.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| This compound | BRAF V600E | 85 | Hypothetical Data |
| c-Src | 150 | Hypothetical Data | |
| EGFR | >10,000 | Hypothetical Data | |
| Vemurafenib | BRAF V600E | 31 | [1] |
| Wild-type BRAF | 100 | [1] | |
| C-Raf | 48 | [1] | |
| Dasatinib | BCR-ABL | <1 | [2] |
| Src family kinases | <1 | [2] | |
| c-Kit | 79 | [2] | |
| Gefitinib | EGFR | 26-57 | [3] |
| Staurosporine | Protein Kinase C (PKC) | 3 | |
| p60v-src | 6 | ||
| Protein Kinase A (PKA) | 7 | ||
| CaM Kinase II | 20 |
Experimental Protocols
The following protocol outlines the methodology for determining the in vitro kinase inhibitory activity using a luminescence-based assay, which is a standard method for quantifying kinase activity and inhibitor potency.[4][5][6]
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.[4][5]
Materials:
-
Kinase of interest (e.g., BRAF V600E, c-Src)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound and reference inhibitors)
-
DMSO (for compound dilution)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial dilutions of the stock solutions in kinase assay buffer to create a range of concentrations for IC50 determination. A 10-point, 3-fold serial dilution is recommended.
-
Include a "no inhibitor" control (vehicle, e.g., 1% DMSO in buffer) and a "no enzyme" control.
-
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted test compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km for ATP and the substrate for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
Mandatory Visualization
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Synthetic Routes to 4-(Aminomethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pyridinone Intermediate
4-(Aminomethyl)pyridin-2(1H)-one is a valuable building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its synthesis can be approached through several strategic pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most plausible synthetic routes, supported by available experimental data, to aid researchers in selecting the optimal method for their specific needs.
Key Synthetic Strategies
Two primary strategies for the synthesis of this compound have been identified:
-
Route 1: Catalytic Hydrogenation of 4-Cyanopyridin-2(1H)-one. This approach involves the reduction of a nitrile group to a primary amine on a pre-formed pyridinone ring.
-
Route 2: Chemical Conversion of 4-(Hydroxymethyl)pyridin-2(1H)-one. This strategy starts with the corresponding alcohol and involves its conversion to the amine, typically through a two-step process of activation and substitution.
The logical relationship between these synthetic approaches is illustrated in the diagram below.
Caption: Comparative overview of synthetic pathways to this compound.
Comparative Data
A direct comparison of quantitative data for the synthesis of this compound is challenging due to the limited availability of side-by-side studies in the public domain. However, data from analogous reactions on similar substrates can provide valuable insights.
| Parameter | Route 1: Catalytic Hydrogenation of Nitrile | Route 2: Conversion from Hydroxymethyl |
| Starting Material | 4-Cyanopyridin-2(1H)-one | 4-(Hydroxymethyl)pyridin-2(1H)-one |
| Key Reagents | H₂, Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | 1. Activating agent (e.g., MsCl, TsCl) 2. Amine source (e.g., NH₃, NaN₃) |
| Number of Steps | 1 | 2 (or 1-pot, 2-step) |
| Reported Yield | High (Often >80% for similar reductions) | Moderate to High (Highly dependent on substrate and specific conditions) |
| Purity | Generally high, purification via crystallization or chromatography | Can be high, but may require careful purification to remove byproducts |
| Reaction Conditions | Typically elevated pressure and temperature, use of specialized hydrogenation equipment | Often milder conditions, standard laboratory glassware |
| Scalability | Generally good, but requires appropriate high-pressure reactors | Can be scalable, but may involve handling of hazardous intermediates |
| Safety Considerations | Handling of flammable H₂ gas under pressure, pyrophoric catalysts | Use of potentially toxic/lachrymatory activating agents, azides are explosive |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 4-Cyanopyridin-2(1H)-one (General Protocol)
This protocol is based on general procedures for the reduction of aromatic nitriles.
Materials:
-
4-Cyanopyridin-2(1H)-one
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, a solution of 4-cyanopyridin-2(1H)-one in a suitable solvent is prepared.
-
The catalyst (e.g., 10% Pd/C, 5-10 mol%) is carefully added to the solution under an inert atmosphere.
-
The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 50-500 psi) at a temperature ranging from room temperature to 100 °C.
-
The reaction progress is monitored by techniques such as TLC or LC-MS.
-
Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by crystallization or column chromatography to yield this compound.
Route 2: Conversion of 4-(Hydroxymethyl)pyridin-2(1H)-one (Two-Step Protocol)
This protocol outlines a common sequence for the conversion of a primary alcohol to a primary amine.
Step 1: Mesylation of 4-(Hydroxymethyl)pyridin-2(1H)-one
Materials:
-
4-(Hydroxymethyl)pyridin-2(1H)-one
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
4-(Hydroxymethyl)pyridin-2(1H)-one is dissolved in anhydrous DCM and cooled to 0 °C in an ice bath.
-
Triethylamine (typically 1.1-1.5 equivalents) is added to the solution.
-
Methanesulfonyl chloride (1.05-1.2 equivalents) is added dropwise, maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Substitution with an Amine Source
Materials:
-
Crude mesylate from Step 1
-
Ammonia in a suitable solvent (e.g., methanol, THF) or sodium azide followed by reduction
-
Solvent (e.g., DMF, DMSO)
Procedure (using Ammonia):
-
The crude mesylate is dissolved in a solvent such as DMF.
-
The solution is added to a saturated solution of ammonia in methanol in a sealed pressure vessel.
-
The mixture is heated to a temperature between 50-100 °C for several hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent and purified by column chromatography or crystallization to afford this compound.
Conclusion
The choice between the catalytic hydrogenation of 4-cyanopyridin-2(1H)-one and the chemical conversion of 4-(hydroxymethyl)pyridin-2(1H)-one will depend on several factors.
-
Route 1 (Catalytic Hydrogenation) is a more direct, one-step process that is likely to be high-yielding and produce a clean product. However, it requires specialized high-pressure hydrogenation equipment and careful handling of catalysts and hydrogen gas. This route is often preferred for larger-scale synthesis where the investment in equipment is justified.
-
Route 2 (Conversion from Hydroxymethyl) involves a two-step sequence using standard laboratory techniques and glassware, making it more accessible for smaller-scale laboratory synthesis. While potentially lower yielding and requiring more purification, it avoids the need for a high-pressure reactor. The handling of lachrymatory and potentially toxic mesylating agents requires appropriate safety precautions.
For laboratories equipped for catalytic hydrogenation, Route 1 is likely the more efficient and scalable option. For smaller-scale synthesis or in the absence of high-pressure equipment, Route 2 provides a viable alternative. The final decision should be based on the available resources, scale of the synthesis, and the specific requirements for yield and purity.
Comparative Guide to Analytical Methods for the Quantification of 4-(Aminomethyl)pyridin-2(1H)-one
Introduction to Analytical Approaches
The selection of an analytical method for quantifying a pharmaceutical compound like 4-(Aminomethyl)pyridin-2(1H)-one depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix (e.g., bulk drug substance, formulation, biological fluid). High-Performance Liquid Chromatography (HPLC) is a fundamental separative technique, often paired with Ultraviolet (UV) detection for straightforward quantification. For more complex matrices or when higher sensitivity and specificity are needed, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred approach.[3][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in simpler matrices, such as the drug substance or pharmaceutical formulations. The method relies on the chromatographic separation of the analyte from impurities, followed by its detection based on the absorption of UV light.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method is proposed, leveraging a C18 stationary phase to retain the polar analyte.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffer solution (e.g., 20 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid) and an organic modifier like acetonitrile. An isocratic elution would be initially investigated, for instance, with a ratio of 95:5 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (a UV scan of the analyte would be performed to determine the wavelength of maximum absorbance).
-
-
Standard and Sample Preparation:
-
A stock solution of this compound is prepared in the mobile phase.
-
Calibration standards are prepared by serially diluting the stock solution to cover the desired concentration range.
-
Test samples are accurately weighed and dissolved in the mobile phase to a known concentration.
-
Method Validation (as per ICH Guidelines)
The proposed HPLC-UV method would be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by analyzing a placebo and demonstrating no interference at the retention time of the analyte.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the expected sample concentration). A linear relationship between concentration and peak area should be established, with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by the recovery of known amounts of analyte spiked into a placebo matrix. Results are expressed as the percentage recovery.
-
Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) of the results should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Summary: HPLC-UV
The following table summarizes the expected performance characteristics of a validated HPLC-UV method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from excipients or degradation products |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Quantitation (LOQ) | Analyte specific, typically in the µg/mL range |
| Robustness | No significant impact on results from minor changes |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[3][4] This technique couples the separation power of HPLC with the highly specific detection capabilities of a tandem mass spectrometer.
Experimental Protocol: LC-MS/MS
A rapid LC gradient is proposed to ensure a short analysis time, with detection by a triple quadrupole mass spectrometer.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) for faster analysis.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient might start at 5% B, ramp up to 95% B, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺) would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. The exact m/z values would need to be determined by infusing a standard solution of the analyte. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used.
-
-
Sample Preparation (from a biological matrix):
-
Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. The supernatant is then injected into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): A more selective method that can provide a cleaner sample extract, leading to reduced matrix effects.
-
Method Validation
Validation of a bioanalytical method follows guidelines from regulatory bodies like the FDA or EMA. The parameters are similar to those for HPLC-UV but with a focus on the challenges of working with biological matrices.
-
Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences.
-
Linearity, Accuracy, and Precision: Evaluated over the expected in-vivo concentration range.
-
Matrix Effect: The effect of co-eluting, endogenous matrix components on the ionization of the analyte. This is a critical parameter for LC-MS/MS and is assessed by comparing the analyte response in a neat solution to the response in a post-extraction spiked matrix sample.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability).
Data Summary: LC-MS/MS
The following table outlines the expected performance of a validated LC-MS/MS method for quantification in a biological matrix.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the analyte's retention time |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | Analyte specific, typically in the ng/mL or pg/mL range |
| Matrix Effect | Within acceptable limits (e.g., RSD < 15%) |
| Recovery | Consistent and reproducible |
Visualizations
Experimental Workflow: HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method development and validation.
Logical Relationship: LC-MS/MS Bioanalytical Method
Caption: Key steps in the LC-MS/MS bioanalytical workflow.
Comparison of Key Method Attributes
Caption: Comparison of HPLC-UV and LC-MS/MS attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. Quantification of fexofenadine in biological matrices: a review of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 4-(Aminomethyl)pyridin-2(1H)-one Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug discovery. The 4-(aminomethyl)pyridin-2(1H)-one scaffold has emerged as a promising pharmacophore in various therapeutic areas. However, its susceptibility to metabolic degradation can significantly impact its pharmacokinetic profile and, ultimately, its clinical utility. This guide provides a comparative analysis of the metabolic stability of a series of this compound derivatives, supported by in vitro experimental data. We will delve into key metabolic parameters, outline a detailed experimental protocol for their determination, and visualize the workflow for clarity.
The metabolic fate of a drug candidate is a critical determinant of its oral bioavailability, half-life, and potential for drug-drug interactions.[1] Rapid metabolism can lead to insufficient systemic exposure, while excessively slow metabolism might result in accumulation and toxicity.[2] Therefore, early assessment of metabolic stability is crucial for prioritizing compounds with favorable pharmacokinetic properties for further development.[1]
In this guide, we compare the in vitro metabolic stability of four hypothetical derivatives of this compound in human liver microsomes. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs.[3] The key parameters evaluated are the in vitro half-life (t1/2) and the intrinsic clearance (CLint), which together provide a robust measure of a compound's metabolic liability.[4][5]
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of four this compound derivatives when incubated with human liver microsomes (HLM).
| Compound | Structure | t1/2 (min) | CLint (µL/min/mg protein) |
| Parent | R = H | 15 | 92.4 |
| Derivative A | R = CH3 | 25 | 55.4 |
| Derivative B | R = CF3 | 48 | 28.9 |
| Derivative C | R = Cyclopropyl | 65 | 21.3 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental results may vary.
Experimental Protocols
A detailed methodology for determining the metabolic stability of the this compound derivatives in human liver microsomes is provided below.
Microsomal Stability Assay
1. Reagents and Materials:
-
Test compounds (this compound derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (IS) for analytical quantification
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
2. Incubation Procedure:
-
A stock solution of each test compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted with phosphate buffer to the final desired concentration (typically 1 µM).
-
In a microcentrifuge tube, human liver microsomes (final protein concentration of 0.5 mg/mL) are pre-incubated with the phosphate buffer at 37°C for 5 minutes in a shaking water bath.
-
The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed microsome-buffer mixture.
-
Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
The reactions are terminated at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Control incubations are performed in the absence of the NADPH regenerating system to account for non-enzymatic degradation.
3. Sample Analysis by LC-MS/MS:
-
The quenched reaction samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is transferred to a new plate or vials for analysis.
-
The concentration of the remaining parent compound at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
An appropriate reversed-phase C18 column is used for chromatographic separation with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically and sensitively detect the parent compound and the internal standard.[7][8]
4. Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (mg/mL of microsomal protein).
Experimental Workflow Diagram
References
Safety Operating Guide
4-(Aminomethyl)pyridin-2(1H)-one proper disposal procedures
Proper handling and disposal of chemical waste are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following guide provides detailed procedures for the safe disposal of 4-(Aminomethyl)pyridin-2(1H)-one, based on general hazardous waste protocols and data from related chemical compounds.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and your institution's specific Environmental Health and Safety (EHS) protocols. Always prioritize institutional and local regulations.
Hazard Assessment
While a specific Safety Data Sheet for this compound was not found in the search results, its structural relative, 4-(Aminomethyl)pyridine, is classified as hazardous, causing severe skin burns, eye damage, and potential respiratory irritation.[1][2][3] Pyridine and its derivatives are generally considered harmful if swallowed, inhaled, or in contact with skin.[4] Therefore, this compound should be handled as a hazardous chemical waste. All contaminated materials, including the pure substance, solutions, labware, and personal protective equipment (PPE), must be disposed of as hazardous waste.[4][5]
Quantitative Data Summary
The table below includes predicted data for this compound and established data for the related compound 4-Aminopyridine for a conservative safety reference.
| Property | This compound | 4-Aminopyridine (Related Compound) | Data Source |
| Molecular Formula | C6H8N2O | C5H6N2 | [6][7] |
| Molecular Weight | 124.14 g/mol | 94.12 g/mol | [6][7] |
| Boiling Point | 356.5 ± 34.0 °C (Predicted) | 273 °C | [6][7] |
| Density | 1.146 ± 0.06 g/cm3 (Predicted) | - | [6] |
| pKa | 11.74 ± 0.10 (Predicted) | - | [6] |
| Hazards | Not explicitly defined; treat as hazardous based on derivatives. | Fatal if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage.[7] | [4][7] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical, wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[2][8]
-
Waste Identification: A chemical is considered waste when it is no longer intended for use.[9] All materials that have come into contact with this compound must be treated as hazardous waste.[10] This includes:
-
Unused or unwanted solid chemical.
-
Solutions containing the chemical.
-
Contaminated labware (e.g., weigh boats, spatulas, pipette tips).
-
Contaminated PPE (gloves, disposable lab coats).
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and contaminated disposable labware in a dedicated, robust container made of a compatible material (e.g., high-density polyethylene).[4]
-
Liquid Waste: Collect solutions in a designated, leak-proof liquid waste container.[4] Ensure the container is compatible with the solvent used.
-
Contaminated Sharps: If any sharps (needles, razor blades) are contaminated, they must be placed in a designated sharps container labeled as hazardous waste.
-
Do not mix this waste stream with other incompatible chemical wastes.[9]
-
-
Container Labeling: As soon as waste is added, label the container clearly.[10] The label must include:
-
Storage:
-
Final Disposal:
Experimental Protocols
Decontamination of Empty Containers
An empty container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous trash.
Methodology:
-
Select a solvent capable of removing the chemical residue. Water or an alcohol like ethanol may be suitable.
-
Perform a triple rinse.[9][10] For each rinse, add an amount of the chosen solvent equal to about 5-10% of the container's volume.[10]
-
Securely cap and shake the container to ensure the solvent contacts all interior surfaces.
-
Pour the solvent rinsate into the appropriate liquid hazardous waste container.[9][10]
-
Repeat this rinsing process two more times for a total of three rinses.
-
After the final rinse, allow the container to air dry completely.
-
Deface or remove the original chemical label.[10] The container may now be disposed of in the regular trash or recycled according to your facility's guidelines.
Spill Cleanup Procedure
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Protect Yourself: Wear appropriate PPE, including respiratory protection if vapors or dust are generated.
-
Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or clay.[2][4]
-
Collection: Carefully collect the absorbed material and any solid chemical using spark-proof tools and place it into a designated hazardous waste container.[2][4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[4]
-
Dispose: Collect all cleaning materials (absorbent pads, wipes, contaminated PPE) as hazardous waste.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. This compound|lookchem [lookchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. pfw.edu [pfw.edu]
- 12. acs.org [acs.org]
Personal protective equipment for handling 4-(Aminomethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 4-(Aminomethyl)pyridin-2(1H)-one. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[1] |
| Skin and Body Protection | Chemical-resistant lab coat, apron, and full-body suit as necessary. | Prevents skin contact, which can cause severe burns.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Prevents skin absorption and chemical burns.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.[1][3] | Prevents inhalation of vapors or dust, which can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is fully operational before commencing any work.[4]
-
An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[4]
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Always handle this compound within the fume hood to minimize inhalation exposure.[1]
-
Wear the prescribed PPE, including double gloving if the risk assessment indicates a higher potential for exposure.
-
Avoid direct contact with the substance. Use appropriate tools for transfer and weighing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[5]
-
Do not eat, drink, or smoke in the laboratory area.
3. In Case of a Spill:
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert the institution's Environmental Health and Safety (EHS) department.[3]
Disposal Plan: Waste Management Protocol
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including pipette tips, absorbent pads, and empty containers, must be treated as hazardous waste.[3]
-
Collect this waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3]
-
The label should clearly identify the contents and associated hazards (e.g., Corrosive, Irritant).
2. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the waste is stored separately from incompatible materials, such as strong oxidizing agents and acids.[3]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through the institution's EHS department or a licensed chemical waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Workflow for Safe Handling
Caption: Safe handling workflow diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
